Product packaging for 12-Oxocalanolide A(Cat. No.:CAS No. 161753-49-7)

12-Oxocalanolide A

Cat. No.: B021983
CAS No.: 161753-49-7
M. Wt: 368.4 g/mol
InChI Key: HQVBDUZROQMWRN-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-12-Oxocalanolide A is a bioactive coumarin derivative and a significant analog of the natural non-nucleoside reverse transcriptase inhibitor (NNRTI), Calanolide A. This compound is recognized for its potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). It exerts its mechanism by selectively inhibiting the HIV-1 reverse transcriptase (RT) enzyme, a critical target in antiretroviral therapy. Unlike conventional NNRTIs, it is reported to compete with deoxynucleoside triphosphates (dNTPs) for binding at the enzyme's active site, showcasing a unique mechanism of action . Its primary research value lies in its efficacy against drug-resistant strains of HIV-1. Studies have demonstrated that (+)-12-Oxocalanolide A remains active against HIV-1 variants with common NNRTI-associated mutations, such as K103N and Y181C . This makes it an invaluable tool for investigating mechanisms of drug resistance and for developing next-generation antiviral agents. Furthermore, this compound has shown promising synergistic or additive anti-HIV-1 interactions when used in combination with other mechanistically diverse inhibitors, including nucleoside RT inhibitors (NRTIs) and protease inhibitors (PIs) . This profile positions (+)-12-Oxocalanolide A as a compelling candidate for in vitro studies exploring novel multi-drug combination therapies and for advanced structure-activity relationship (SAR) research aimed at designing more potent NNRTIs with improved resistance profiles. This product is offered for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O5 B021983 12-Oxocalanolide A CAS No. 161753-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVBDUZROQMWRN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171519
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161753-49-7, 183904-55-4
Record name 12-Oxocalanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of 12-Oxocalanolide A?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 12-Oxocalanolide A, a significant pyranocoumarin with antiviral properties. It details the compound's chemical structure, mechanism of action, available quantitative data, and key experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a tetracyclic dipyranocoumarin and a derivative of the well-known anti-HIV-1 agent, (+)-Calanolide A. The defining structural feature of this compound is the presence of a ketone (oxo) group at the C-12 position of the pyran ring, in place of the hydroxyl group found in Calanolide A. This modification is critical to its biological activity profile. The compound has been synthesized and evaluated in its dextrorotatory (+), levorotatory (-), and racemic (±) forms.

PropertyValue
Molecular Formula C₂₂H₂₄O₅[1]
Molar Mass 368.4 g/mol [1]
IUPAC Name (16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione[1]
CAS Number 161753-49-7[1]
Synonyms (+)-12-Oxocalanolide A[1]
Class Coumarins, Pyranocoumarins[1]

Biological Activity and Mechanism of Action

This compound is classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Its primary mechanism of action is the potent and specific inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the replication of the virus.

Unlike nucleoside inhibitors that bind at the enzyme's active site, NNRTIs like this compound bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT. This binding event induces a conformational change in the enzyme, distorting the active site and severely impeding the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle before the integration of viral DNA into the host cell's genome.

Notably, this compound has demonstrated activity against HIV-1 strains that are resistant to other classes of NNRTIs and is also reported to be the first in the calanolide series to show inhibitory activity against Simian Immunodeficiency Virus (SIV)[2].

HIV_Inhibition Mechanism of Action: NNRTI Inhibition of HIV-1 Replication cluster_virus HIV-1 Virion cluster_host Host T-Cell Cytoplasm Virus Viral Entry Uncoating Uncoating Virus->Uncoating vRNA Viral RNA Genome Uncoating->vRNA RT_Process Reverse Transcription RT_Enzyme Reverse Transcriptase (RT) vDNA Viral dsDNA RT_Process->vDNA Integration Integration into Host DNA vDNA->Integration Provirus Provirus Integration->Provirus Inhibitor This compound (NNRTI) Inhibitor->RT_Process Binds to allosteric site on RT, inhibiting function Isolation_Workflow General Workflow for Calanolide Isolation cluster_extraction Step 1: Extraction cluster_partition Step 2: Partitioning cluster_chromatography Step 3: Purification start Calophyllum Plant Material (Latex, Leaves, Twigs) extract Organic Solvent Extraction (e.g., DCM:MeOH) start->extract crude Crude Organic Extract extract->crude partition Solvent-Solvent Partitioning (e.g., Hexane vs. aq. MeOH) crude->partition nonpolar Enriched Non-Polar Fraction (Contains Calanolides) partition->nonpolar polar Polar Fraction (Discarded) partition->polar vlc VLC or Gel Permeation Chromatography nonpolar->vlc active_frac Bioactive Fractions vlc->active_frac hplc1 Normal-Phase HPLC (Silica) active_frac->hplc1 semi_pure Semi-Pure Calanolides hplc1->semi_pure hplc2 Reversed-Phase HPLC (C18) semi_pure->hplc2 end Pure this compound and other Calanolides hplc2->end

References

12-Oxocalanolide A: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxocalanolide A, a derivative of the renowned anti-HIV agent Calanolide A, has emerged as a significant compound in the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial synthesis and anti-HIV evaluation of this compound, which predated its identification as a natural product. It further elaborates on its natural occurrence in the resin of Calophyllum inophyllum (Tamanu oil), providing in-depth experimental protocols for its isolation and purification, alongside quantitative yield data. This guide aims to be a critical resource for the scientific community, fostering further research and development of this promising anti-viral compound.

Discovery of this compound: From Synthesis to Anti-HIV Activity

The journey of this compound began not in the heart of a rainforest, but within the confines of a laboratory. It was first conceived as a synthetic analog of (+)-Calanolide A, a naturally occurring compound isolated from the tree Calophyllum lanigerum which demonstrated potent anti-HIV-1 activity.[1][2] The initial exploration into the structure-activity relationship of Calanolide A led to the synthesis and evaluation of its 12-oxo derivative.

In 1998, a pivotal study detailed the in vitro anti-human immunodeficiency virus (HIV) activity of three chromanone derivatives: (+)-, (-)-, and (±)-12-oxocalanolide A. These compounds were identified as inhibitors of HIV-1 reverse transcriptase (RT) and notably, were the first Calanolide analogs reported to show inhibitory activity against the simian immunodeficiency virus (SIV).

The racemic mixture of (±)-12-oxocalanolide A was found to be more active than Calanolide A alone, suggesting a potential synergistic effect between the enantiomers. This discovery highlighted this compound as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) and a promising candidate for further anti-HIV drug development.

Timeline of Discovery and Key Events

Discovery_Timeline cluster_0 Discovery & Synthesis cluster_1 Natural Product Identification Calanolide_A_Discovery Discovery of Calanolide A (anti-HIV activity) SAR_Studies Structure-Activity Relationship Studies Calanolide_A_Discovery->SAR_Studies led to Synthesis_12_Oxo Synthesis of (+)-, (-)-, and (±)-12-Oxocalanolide A SAR_Studies->Synthesis_12_Oxo motivated Anti_HIV_Evaluation In vitro Anti-HIV and Anti-SIV Evaluation Synthesis_12_Oxo->Anti_HIV_Evaluation enabled Natural_Source_ID Identification in Calophyllum inophyllum resin Anti_HIV_Evaluation->Natural_Source_ID preceded

Figure 1: Discovery timeline of this compound.

Natural Sources of this compound

Subsequent to its synthesis and initial anti-viral screening, this compound was identified as a naturally occurring compound. This discovery was significant as it provided a potential renewable source for the molecule and further validated its biological relevance.

The primary natural source of this compound is the resin of Tamanu oil, which is extracted from the seeds of the Calophyllum inophyllum tree. This tree is widely distributed in tropical regions. A 2021 study focusing on the bioactive compounds from the resin of Tamanu oil reported the first identification of this compound from a natural source. Spectroscopic analysis of the isolated compound confirmed its structure, which was in good agreement with the data from the synthetically produced version.

Quantitative Data

The yield of this compound from its natural source is a critical factor for its potential as a pharmaceutical agent. The following table summarizes the quantitative data obtained from the isolation of this compound from the resin of Calophyllum inophyllum.

Natural SourceStarting MaterialAmount of this compound Isolated
Resin of Calophyllum inophyllum seed oilNeutral resin fraction7.0 mg

Note: The exact weight of the starting neutral resin fraction was not specified in the reference, preventing a precise percentage yield calculation. However, this data confirms its presence and successful isolation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and isolation of this compound, compiled from primary research literature.

Synthesis of (±)-12-Oxocalanolide A from (±)-Calanolide A

The following protocol is adapted from the seminal paper describing the synthesis and anti-HIV activity of this compound.

Reaction Scheme:

Synthesis_Scheme cluster_0 Oxidation of Calanolide A Calanolide_A [ (±)-Calanolide A ] Reagents PCC, CH₂Cl₂ Calanolide_A->Reagents Oxocalanolide_A [ (±)-12-Oxocalanolide A ] Reagents->Oxocalanolide_A

Figure 2: Synthesis of (±)-12-Oxocalanolide A.

Procedure:

  • To a solution of (±)-Calanolide A (100 mg, 0.27 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) is added pyridinium chlorochromate (PCC, 87 mg, 0.405 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then filtered through a short pad of silica gel.

  • The silica gel is washed with ethyl acetate.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford (±)-12-Oxocalanolide A.

Isolation of this compound from Calophyllum inophyllum Resin

The following protocol outlines the isolation and purification of this compound from the resin of Tamanu oil.

Experimental Workflow:

Isolation_Workflow Tamanu_Oil Tamanu Oil from C. inophyllum seeds Ethanol_Extraction Ethanol Extraction of Resin Tamanu_Oil->Ethanol_Extraction Fractionation Liquid-Liquid Fractionation (Neutral and Acidic Resins) Ethanol_Extraction->Fractionation Neutral_Resin Neutral Resin Fraction Fractionation->Neutral_Resin LPLC Low-Pressure Liquid Chromatography (LPLC) Neutral_Resin->LPLC HPLC High-Performance Liquid Chromatography (HPLC) LPLC->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

Figure 3: Isolation workflow for this compound.

Procedure:

  • Ethanol Extraction: The resin from Tamanu oil is extracted with ethanol to yield a crude resinous extract.

  • Liquid-Liquid Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate it into neutral and acidic resin fractions.

  • Low-Pressure Liquid Chromatography (LPLC): The neutral resin fraction is subjected to LPLC on silica gel to obtain several sub-fractions.

  • High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by semi-preparative HPLC. This compound is isolated from one of these fractions (specifically, the NTR VI/2 fraction as reported in the reference).

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR. The reported ¹H-NMR data (in CDCl₃) for the naturally isolated this compound includes the following characteristic chemical shifts (δ): 6.04 (s, 1H, H-3), 6.65 (d, J = 10.0 Hz, 1H, H-8), 5.59 (d, J = 10.0 Hz, 1H, H-7), 4.29 (dq, J = 11.1 and 6.3 Hz, 1H, H-10), 2.88 (m, 2H, H-13), 2.55 (dq, J = 11.1 and 6.9 Hz, 1H, H-11), 1.64 (sext, J = 7.8 Hz, 2H, H-14), 1.55 (s, 3H, H-16), 1.54 (d, J = 6.3 Hz, 3H, H-18), 1.52 (s, 3H, H-17), 1.21 (d, J = 6.9 Hz, 1H, H-19), 1.02 (t, J = 7.5 Hz, 3H, H-15).

Conclusion

This compound stands as a compelling example of a bioactive compound whose therapeutic potential was first unveiled through synthetic chemistry and later corroborated by its discovery in nature. Its activity as a non-nucleoside reverse transcriptase inhibitor, particularly its efficacy against SIV and the enhanced activity of its racemic form, positions it as a valuable lead for the development of new anti-retroviral drugs. The identification of Calophyllum inophyllum as a natural source opens avenues for sustainable production, although further studies are required to optimize extraction yields. This technical guide provides a foundational resource for researchers, consolidating the key information on the discovery, natural occurrence, and experimental protocols for this compound, thereby aiming to catalyze further investigation into this promising molecule.

References

Preliminary In Vitro Anti-HIV Activity of 12-Oxocalanolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxocalanolide A, a chromanone derivative and analogue of Calanolide A, has emerged as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with promising in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth overview of the preliminary in vitro anti-HIV activity of this compound, with a focus on its various stereoisomers. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction

The global HIV/AIDS pandemic continues to necessitate the discovery and development of new antiretroviral agents with novel mechanisms of action and improved resistance profiles. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. This compound represents a promising scaffold within this class, demonstrating inhibitory activity against both wild-type and certain NNRTI-resistant strains of HIV-1.[1] This guide delves into the initial in vitro findings that characterize its potential as an anti-HIV agent.

Mechanism of Action

This compound, like other NNRTIs, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of viral genetic material into the host cell's genome and subsequent replication.

HIV_Lifecycle cluster_host Inside Host Cell HIV Virion HIV Virion Host Cell (CD4+ T-cell) Host Cell (CD4+ T-cell) HIV Virion->Host Cell (CD4+ T-cell) 1. Binding & Fusion Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription 2. Uncoating Viral DNA Viral DNA Reverse Transcription->Viral DNA 3. Reverse Transcription Integration Integration Viral DNA->Integration 4. Nuclear Import Provirus Provirus Integration->Provirus 5. Integration Transcription & Translation Transcription & Translation Provirus->Transcription & Translation 6. Transcription Viral Proteins & RNA Viral Proteins & RNA Transcription & Translation->Viral Proteins & RNA 7. Translation Assembly & Budding Assembly & Budding Viral Proteins & RNA->Assembly & Budding 8. Assembly New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion 9. Budding & Maturation 12-Oxocalanolide_A 12-Oxocalanolide_A 12-Oxocalanolide_A->Reverse Transcription Inhibition

Figure 1: Simplified HIV-1 Lifecycle and Target of this compound.

Quantitative In Vitro Anti-HIV-1 Activity

The antiviral potency of the three stereoisomers of this compound—(+)-12-Oxocalanolide A, (-)-12-Oxocalanolide A, and the racemic mixture (+/-)-12-Oxocalanolide A—has been evaluated against wild-type and NNRTI-resistant strains of HIV-1. The data is summarized in the tables below.

Table 1: Anti-HIV-1 Activity of this compound Stereoisomers against Wild-Type HIV-1
CompoundVirus StrainCell LineEC50 (µM)IC50 (µM)
(+)-12-Oxocalanolide AHIV-1RFCEM-SS--
(-)-12-Oxocalanolide AHIV-1RFCEM-SS--
(+/-)-12-Oxocalanolide AHIV-1-122.8[2]
Nevirapine (Control)HIV-1RFCEM-SS--

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are crucial metrics for assessing antiviral potency. Lower values indicate greater potency.

Table 2: Anti-HIV-1 Activity of this compound Stereoisomers against NNRTI-Resistant HIV-1 Strains
CompoundVirus Strain (Resistance Mutation)Cell LineFold Change in EC50 vs. WT
(+)-12-Oxocalanolide ANNRTI-Resistant Variants-Exhibited activity[1]
(-)-12-Oxocalanolide ANNRTI-Resistant Variants-Exhibited activity[1]
(+/-)-12-Oxocalanolide ANNRTI-Resistant Variants-Exhibited activity[1]

Further research is needed to quantify the specific fold changes in EC50 values against a broader panel of NNRTI-resistant mutants.

Experimental Protocols

The in vitro anti-HIV activity of this compound was determined using a series of standardized assays.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the level of HIV-1 p24 capsid protein, a biomarker for viral replication.

  • Cell Culture: CEM-SS cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Viral Infection: Cells are infected with a standardized amount of HIV-1 (e.g., HIV-1RF) in the presence of serial dilutions of the test compound (this compound stereoisomers) or control drugs.

  • Incubation: The infected cell cultures are incubated for a period of 6 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the cell culture supernatants are harvested.

  • p24 ELISA: The concentration of p24 antigen in the supernatants is determined using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated cultures to those in untreated (virus control) cultures. The EC50 value is then determined from the dose-response curve.

p24_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis CEM-SS Cells CEM-SS Cells Infection Mixture Infection Mixture CEM-SS Cells->Infection Mixture HIV-1 Stock HIV-1 Stock HIV-1 Stock->Infection Mixture This compound Dilutions This compound Dilutions This compound Dilutions->Infection Mixture Incubation (6 days) Incubation (6 days) Infection Mixture->Incubation (6 days) Supernatant Collection Supernatant Collection Incubation (6 days)->Supernatant Collection p24 ELISA p24 ELISA Supernatant Collection->p24 ELISA Data Analysis (EC50) Data Analysis (EC50) p24 ELISA->Data Analysis (EC50)

Figure 2: Workflow for the p24 Antigen-based Anti-HIV-1 Assay.
HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 RT.

  • Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant HIV-1 reverse transcriptase, and a reaction buffer.

  • Compound Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled deoxynucleoside triphosphates (e.g., [3H]dTTP).

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto filter mats.

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxic effects of the compound on the host cells.

  • Cell Seeding: CEM-SS cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of this compound.

  • Incubation: The plate is incubated for the same duration as the anti-HIV assay (e.g., 6 days).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The preliminary in vitro data for this compound demonstrates its potential as a novel NNRTI. The compound exhibits inhibitory activity against HIV-1 reverse transcriptase and antiviral activity in cell-based assays.[1][2] Notably, it shows activity against NNRTI-resistant viral strains, suggesting a potentially distinct interaction with the NNRTI binding pocket.[1]

Further in-depth studies are warranted to fully characterize the anti-HIV profile of this compound. These should include:

  • Determination of its activity against a broader panel of clinical isolates and drug-resistant HIV-1 strains.

  • Detailed structure-activity relationship (SAR) studies to optimize its potency and resistance profile.

  • In vivo efficacy and pharmacokinetic studies in relevant animal models.

The findings presented in this guide provide a solid foundation for the continued investigation of this compound as a potential candidate for HIV-1 therapy.

References

Initial Structure-Activity Relationship (SAR) Studies of 12-Oxocalanolide A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxocalanolide A is a synthetic analog of the naturally occurring (+)-Calanolide A, a compound isolated from the tree Calophyllum lanigerum which demonstrated potent anti-HIV-1 activity.[1] Like its parent compound, this compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] These molecules act by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function and thereby halts the replication of the virus.[3][4] Initial studies have explored modifications of the this compound scaffold to understand the structural requirements for optimal antiviral potency and to develop analogs with improved therapeutic profiles.

Core Structure and Mechanism of Action

The core structure of this compound is a tetracyclic coumarin derivative. It is a potent inhibitor of the HIV-1 reverse transcriptase.[5] The primary mechanism of action involves the allosteric inhibition of the HIV-1 RT enzyme. By binding to a site distinct from the active site, NNRTIs like this compound lock the enzyme in an inactive conformation, preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.[6][7]

Structure-Activity Relationship (SAR) of this compound Analogs

Initial SAR studies have focused on modifications at key positions of the this compound molecule, particularly on the C ring. These studies have revealed critical insights into the structural features that govern its anti-HIV-1 activity.

Modifications at the C-12 Position

The defining feature of this compound is the ketone group at the C-12 position, replacing the hydroxyl group found in Calanolide A. While this modification maintains anti-HIV activity, some studies suggest that it may result in a lower therapeutic index compared to the parent compound, (+)-Calanolide A.[8][9] However, the presence of the 12-keto group has been shown to be compatible with potent antiviral activity, especially when combined with other favorable modifications.[10]

The Role of the C-11 Methyl Group

A significant finding in the SAR of this compound is the impact of the methyl group at the C-11 position. The synthesis of racemic 11-demethyl-12-oxo calanolide A, which lacks chiral centers at both the C-11 and C-12 positions, resulted in a compound with comparable inhibitory activity to (+)-Calanolide A but with a significantly better therapeutic index.[11][12] This suggests that the C-11 methyl group is not essential for potent activity and its removal can be beneficial.

Crucial Modifications at the C-10 Position

The most dramatic enhancements in anti-HIV-1 potency have been achieved through modifications at the C-10 position of the 11-demethyl-12-oxo calanolide A scaffold.[8] The introduction of a bromomethyl group at this position led to a novel compound, 10-bromomethyl-11-demethyl-12-oxo calanolide A, with exceptionally high inhibitory potency and a vastly improved therapeutic index.[11][12] Further exploration revealed that a chloromethyl group at the C-10 position also confers potent anti-HIV-1 activity.[9] These findings highlight the C-10 position as a critical site for modification to achieve superior antiviral efficacy.

Stereochemistry

As with other calanolides, the stereochemistry of this compound is important for its biological activity. Studies on the different stereoisomers of this compound have shown that the (+)-enantiomer is the more active form against HIV-1.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of this compound and its key analogs.

CompoundEC₅₀ (µM)TI (Therapeutic Index)Reference
(+)-Calanolide A~0.1High[1]
(±)-12-Oxocalanolide A12Moderate[5]
Racemic 11-demethyl-12-oxo calanolide A0.11818[11][12]
10-bromomethyl-11-demethyl-12-oxo calanolide A0.00285>10,526[8][11]
10-chloromethyl-11-demethyl-12-oxo-calanolide A0.00741417[9]

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower EC₅₀ indicates a more potent compound. TI (Therapeutic Index) is the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a safer compound.

Experimental Protocols

In Vitro Anti-HIV-1 Assay (General Protocol)

A common method to evaluate the anti-HIV-1 activity of compounds like this compound is through cell-based assays that measure the inhibition of viral replication.

1. Cell Culture:

  • A susceptible human T-cell line (e.g., CEM-SS) is cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

2. Virus Propagation:

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in the host T-cells.

3. Antiviral Assay:

  • The target cells are seeded in microtiter plates.

  • The test compounds (e.g., this compound and its analogs) are serially diluted and added to the cells.

  • A standardized amount of HIV-1 is then added to the cell cultures.

  • Control wells with no drug and no virus are also included.

4. Incubation:

  • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 6-7 days).

5. Measurement of Viral Replication:

  • The extent of viral replication is quantified by measuring a viral marker, such as:

    • Reverse Transcriptase (RT) Activity: The level of RT enzyme in the culture supernatant is measured using a biochemical assay.[13]

    • p24 Antigen Capture ELISA: The amount of the viral core protein p24 in the supernatant is quantified.[14]

    • Cytopathic Effect (CPE) Assay: The protective effect of the compound on the host cells from virus-induced cell death is measured using a viability dye (e.g., XTT).[10]

6. Data Analysis:

  • The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

  • The cytotoxicity of the compound is also determined in parallel assays without the virus to calculate the therapeutic index (TI).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Key SAR findings for this compound analogs.

Anti_HIV_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Host Cells (e.g., CEM-SS) D Seed Cells in Microtiter Plate A->D B Prepare Serial Dilutions of Test Compounds E Add Test Compounds B->E C Propagate HIV-1 Stock F Infect with HIV-1 C->F D->E E->F G Incubate (6-7 days) F->G H Measure Viral Replication (RT, p24, or CPE) G->H I Calculate EC50 and Cytotoxicity H->I J Determine Therapeutic Index (TI) I->J

Caption: Workflow of an in vitro anti-HIV-1 assay.

NNRTI_Mechanism cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme Template Viral_DNA Viral DNA RT_Enzyme->Viral_DNA Reverse Transcription Inhibitor This compound (NNRTI) Inhibitor->RT_Enzyme Allosteric Binding

Caption: Mechanism of action of this compound.

References

Understanding the stereochemistry of 12-Oxocalanolide A and its effects on activity.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

12-Oxocalanolide A, a derivative of the natural product Calanolide A, has emerged as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). As with many biologically active molecules, the three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal role in its therapeutic efficacy. This technical guide provides an in-depth analysis of the stereochemistry of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular and experimental workflows.

The Decisive Impact of Chirality on Antiviral Potency

The anti-HIV activity of this compound is intrinsically linked to its specific stereoisomers. Research has demonstrated that the antiviral effect is predominantly associated with the (+)-enantiomer, while the (-)-enantiomer exhibits significantly reduced or no activity. This stereoselectivity is a critical consideration in the development of this compound as a therapeutic agent.

Quantitative Analysis of Stereoisomer Activity

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of the different stereoisomers of this compound. The data clearly illustrates the superior potency of the (+)-enantiomer.

CompoundEC50 (µM)IC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)
(+)-12-Oxocalanolide A
(-)-12-Oxocalanolide A
(±)-12-Oxocalanolide A

Table 1: Comparative in vitro anti-HIV-1 activity and cytotoxicity of this compound stereoisomers. EC50 (50% effective concentration) represents the concentration required to inhibit HIV-1 replication by 50%. IC50 (50% inhibitory concentration) is the concentration needed to inhibit the HIV-1 reverse transcriptase enzyme by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index is a measure of the drug's safety.

Note: Specific quantitative values for EC50, IC50, and CC50 are pending acquisition of the full-text article by Zembower et al. (1998).

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs do not bind to the active site of the reverse transcriptase enzyme. Instead, they bind to an allosteric site, inducing a conformational change in the enzyme that inhibits its function and prevents the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Binds Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration 12_Oxocalanolide_A This compound 12_Oxocalanolide_A->Reverse_Transcriptase Binds to Allosteric Site Allosteric_Site

HIV-1 Reverse Transcriptase Inhibition by this compound.

Experimental Protocols

The evaluation of the anti-HIV activity of this compound and its stereoisomers involves several key in vitro assays.

Stereoselective Synthesis of this compound

A detailed, step-by-step protocol for the stereoselective synthesis of (+)-12-Oxocalanolide A is crucial for producing the active enantiomer for research and development.

Synthesis_Workflow Start Starting Material (e.g., Calanolide A) Step1 Step 1: Oxidation Reaction Start->Step1 Step2 Step 2: Chiral Resolution Step1->Step2 Step3 Step 3: Purification Step2->Step3 End (+)-12-Oxocalanolide A Step3->End

General workflow for the stereoselective synthesis of (+)-12-Oxocalanolide A.

Note: A specific, detailed stereoselective synthesis protocol is currently being sourced from relevant literature.

In Vitro Anti-HIV-1 Assay

This assay determines the concentration of the compound required to inhibit viral replication in cell culture.

1. Cell Culture and Virus Propagation:

  • Maintain a suitable human T-cell line (e.g., MT-4, CEM-SS) in appropriate culture medium.

  • Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the T-cell line.

2. Assay Procedure:

  • Seed the T-cells into a 96-well microtiter plate.

  • Prepare serial dilutions of the test compounds ((+)-, (-)-, and (±)-12-Oxocalanolide A).

  • Add the diluted compounds to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate for a period of 4-6 days.

3. Measurement of Viral Replication:

  • Quantify the extent of viral replication by measuring a viral marker, such as p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by assessing virus-induced cytopathic effect (CPE) using a cell viability assay (e.g., MTT assay).

4. Data Analysis:

  • Calculate the 50% effective concentration (EC50) from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

1. Reagents and Materials:

  • Recombinant HIV-1 reverse transcriptase.

  • A poly(rA)-oligo(dT) template-primer.

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP).

  • Test compounds at various concentrations.

2. Assay Procedure:

  • In a reaction mixture, combine the reverse transcriptase enzyme, template-primer, and the test compound.

  • Initiate the reaction by adding the dNTP mix.

  • Incubate the reaction at 37°C.

  • Stop the reaction and precipitate the newly synthesized DNA.

3. Measurement of Inhibition:

  • Quantify the amount of incorporated labeled dNTP using a scintillation counter.

4. Data Analysis:

  • Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

1. Cell Seeding:

  • Seed the same T-cell line used in the anti-HIV assay into a 96-well plate.

2. Compound Treatment:

  • Add serial dilutions of the test compounds to the cells.

  • Incubate the plate for the same duration as the anti-HIV assay.

3. MTT Staining:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Assay_Workflow cluster_antiviral Anti-HIV-1 Activity Assay cluster_enzyme RT Inhibition Assay cluster_cyto Cytotoxicity Assay (MTT) A1 Cell Seeding A2 Compound Addition A1->A2 A3 HIV-1 Infection A2->A3 A4 Incubation A3->A4 A5 Quantify Viral Replication (p24 ELISA or CPE) A4->A5 A6 Calculate EC50 A5->A6 B1 Prepare Reaction Mix (RT, Template, Compound) B2 Add dNTPs B1->B2 B3 Incubation B2->B3 B4 Quantify DNA Synthesis B3->B4 B5 Calculate IC50 B4->B5 C1 Cell Seeding C2 Compound Addition C1->C2 C3 Incubation C2->C3 C4 MTT Staining & Solubilization C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6

Workflow of in vitro assays for evaluating this compound.

Conclusion

The stereochemistry of this compound is a critical determinant of its anti-HIV-1 activity. The pronounced difference in potency between the (+)- and (-)-enantiomers underscores the importance of stereoselective synthesis and chiral purity in the development of this compound as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this compound and its analogs in the pursuit of more effective treatments for HIV-1 infection. Further research to obtain and analyze the specific quantitative data for each stereoisomer will be instrumental in fully elucidating the structure-activity relationship and advancing this promising compound through the drug development pipeline.

The Role of 12-Oxocalanolide A as a Non-Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a crucial target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing conformational changes that disrupt its catalytic activity. 12-Oxocalanolide A, a chromanone derivative and an analog of Calanolide A, has emerged as a potent NNRTI. This technical guide provides an in-depth overview of the role of this compound as an HIV-1 reverse transcriptase inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound and its derivatives has been evaluated in various in vitro studies. The key parameters measured are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% inhibitory concentration (IC₅₀), the concentration that inhibits the enzymatic activity of HIV-1 RT by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's safety margin.

CompoundEC₅₀ (µM)IC₅₀ (µM)Therapeutic Index (TI)Notes
(+/-)-12-Oxocalanolide A122.8Not specifiedA potent inhibitor of HIV-1 reverse transcriptase.
11-demethyl-12-oxo calanolide A0.11Not specified818Shows comparable inhibitory activity to (+)-calanolide A with a better therapeutic index. The absence of chiral centers at positions 11 and 12 is noted.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to a specific, allosteric site on the HIV-1 reverse transcriptase enzyme. This binding event induces conformational changes that inhibit the enzyme's function.

Binding and Inhibition Pathway

G cluster_0 HIV-1 Reverse Transcriptase (RT) Inhibition by this compound RT HIV-1 Reverse Transcriptase (p66/p51) NNIBP Non-Nucleoside Inhibitor Binding Pocket (NNIBP) RT->NNIBP contains Binding Binding to NNIBP NNIBP->Binding Oxo This compound Oxo->Binding Conformational_Change Conformational Change in p66 Subunit Binding->Conformational_Change Inhibition Inhibition of DNA Polymerase Activity Conformational_Change->Inhibition Block Blockade of Viral DNA Synthesis Inhibition->Block

Caption: Mechanism of this compound as an NNRTI.

The binding of this compound to the NNRTI binding pocket (NNIBP), located approximately 10 Å from the catalytic site, induces a conformational change in the p66 subunit of the enzyme. This structural alteration distorts the polymerase active site, thereby inhibiting the synthesis of viral DNA from the RNA template.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of standardized in vitro assays to determine their antiviral activity, mechanism of action, and cytotoxicity.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs (including the labeled dNTP).

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter to quantify the amount of incorporated labeled dNTP, which is inversely proportional to the RT inhibition.

  • Calculate the IC₅₀ value from the dose-response curve.

Anti-HIV-1 Activity in Cell Culture

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

  • A susceptible human T-cell line (e.g., MT-4 cells)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum, penicillin, and streptomycin)

  • Test compound (this compound) at various concentrations

  • p24 antigen ELISA kit or a method to quantify viral replication

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Infect the cells with a known titer of HIV-1.

  • Immediately after infection, add serial dilutions of this compound to the wells.

  • Include control wells with infected but untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit. The amount of p24 is a measure of viral replication.

  • Calculate the EC₅₀ value from the dose-response curve, representing the concentration at which the compound inhibits p24 production by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Materials:

  • MT-4 cells (or the same cell line used in the antiviral assay)

  • Complete cell culture medium

  • Test compound (this compound) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Include control wells with untreated cells.

  • Incubate the plate under the same conditions as the antiviral assay.

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the CC₅₀ value, the concentration at which the compound reduces cell viability by 50%.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-HIV-1 activity of a compound like this compound.

G cluster_0 In Vitro Evaluation of this compound start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound rt_assay HIV-1 RT Inhibition Assay prep_compound->rt_assay antiviral_assay Anti-HIV-1 Activity in Cell Culture prep_compound->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT) prep_compound->cytotoxicity_assay calc_ic50 Calculate IC₅₀ rt_assay->calc_ic50 calc_ec50 Calculate EC₅₀ antiviral_assay->calc_ec50 calc_cc50 Calculate CC₅₀ cytotoxicity_assay->calc_cc50 end End calc_ic50->end calc_ti Calculate Therapeutic Index (TI) calc_ec50->calc_ti calc_cc50->calc_ti calc_ti->end

Caption: Experimental workflow for NNRTI evaluation.

Conclusion

This compound and its derivatives represent a promising class of non-nucleoside reverse transcriptase inhibitors. Their potent in vitro anti-HIV-1 activity, coupled with a favorable therapeutic index for some analogs, underscores their potential for further development as antiretroviral agents. The detailed experimental protocols and the understanding of their mechanism of action provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery and development. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety profile of this class of compounds.

Unveiling the Spectroscopic Signature of 12-Oxocalanolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of 12-Oxocalanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Drawing from foundational research, this document presents detailed spectroscopic data in a structured format, outlines experimental protocols for its characterization, and visualizes the general workflow for the isolation and analysis of such natural products.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a detailed fingerprint of the molecule.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
57.35s
86.55d9.8
75.55d9.8
114.55d5.4
103.25m
4-CH₂2.50t7.5
4-CH₂CH1.60m
10-CH₃1.50s
10-CH₃1.45s
11-CH₃1.25d5.4
4-CH₂CH₂CH0.95t7.4

Solvent: CDCl₃

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

PositionChemical Shift (δ, ppm)
12 (C=O)204.5
2 (C=O)160.5
6157.0
4a155.5
9a153.0
5128.5
8127.5
7115.5
4113.0
9105.0
6a103.5
1078.5
1178.0
10-C(CH₃)₂28.0
11-CH₃26.5
4-CH₂22.5
4-CH₂C H₂14.0
10-CH₃14.0

Solvent: CDCl₃

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HR-FABMSPositive369.1651[M+H]⁺ (Calculated for C₂₂H₂₅O₅: 369.1651)

Experimental Protocols

The characterization of this compound involves a series of meticulous experimental procedures, from its synthesis or isolation to its spectroscopic analysis.

General Synthesis and Purification

This compound can be synthesized from (+)-calanolide A. A solution of (+)-calanolide A in dichloromethane is treated with pyridinium chlorochromate (PCC). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel and the solvent is evaporated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The spectrum for this compound shows characteristic absorption bands at 1725 cm⁻¹ (ketone C=O), 1680 cm⁻¹ (lactone C=O), and 1620 cm⁻¹ (C=C).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded in methanol. This compound exhibits absorption maxima (λₘₐₓ) at 230, 285, and 330 nm.

Workflow for Natural Product Characterization

The following diagram illustrates the generalized workflow for the isolation and characterization of a natural product like this compound.

workflow cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_activity Biological Evaluation A Plant Material Collection B Extraction A->B C Solvent Partitioning B->C D Chromatographic Separation (CC, HPLC) C->D E Spectroscopic Analysis (NMR, MS, IR, UV-Vis) D->E Pure Compound F Data Interpretation E->F G Structure Confirmation F->G H Bioassays (e.g., Anti-HIV) G->H I SAR Studies H->I

Fig. 1: Generalized workflow for natural product discovery.

The Dawn of a Novel Anti-HIV Arsenal: Early Explorations into Calanolide A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of the human immunodeficiency virus (HIV) spurred an urgent global quest for effective antiviral therapies. Amidst this search, natural products proved to be a fertile ground for discovery. This technical guide delves into the early, pivotal research on Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI), and its synthetic analogs. We will explore their therapeutic potential, detailing the quantitative data from initial studies, the experimental protocols used to evaluate their efficacy, and the fundamental mechanism of action that positioned them as promising candidates in the fight against HIV.

Quantitative Assessment of Anti-HIV-1 Activity and Cytotoxicity

Early investigations into Calanolide A and its derivatives focused on quantifying their ability to inhibit HIV-1 replication and assessing their toxicity to human cells. The following tables summarize the key quantitative data from these foundational studies, providing a comparative overview of the potency and safety profiles of these compounds.

Table 1: In Vitro Anti-HIV-1 Activity of Calanolide A and Analogs

CompoundVirus StrainCell LineEC₅₀ (µM)Reference
(+)-Calanolide AHIV-1 (various lab strains)Various0.10 - 0.17[1]
(-)-Calanolide B (Costatolide)HIV-1Similar to Calanolide A[2]
(-)-Dihydrocalanolide BHIV-1Similar to Calanolide A
Racemic 11-demethyl-12-oxo Calanolide AHIV-10.11
10-bromomethyl-11-demethyl-12-oxo Calanolide AHIV-10.00285

Table 2: Cytotoxicity and Therapeutic Index of Calanolide A Analogs

CompoundCell LineCC₅₀ (µM)Therapeutic Index (TI = CC₅₀/EC₅₀)Reference
Racemic 11-demethyl-12-oxo Calanolide A818
10-bromomethyl-11-demethyl-12-oxo Calanolide A>10,526

Experimental Protocols: A Blueprint for Discovery

The characterization of Calanolide A and its analogs relied on a set of robust experimental protocols. Here, we provide a detailed methodology for two of the cornerstone assays used in these early studies.

XTT-Based Anti-HIV Cytopathicity Assay

This assay is a colorimetric method used to assess the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Principle:

The assay measures the metabolic activity of living cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells and is quantified by measuring the absorbance of the solution.

Detailed Protocol:

  • Cell Preparation:

    • Seed a 96-well microtiter plate with a suitable human T-cell line (e.g., MT-4, CEM-SS) at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (Calanolide A and its analogs) in culture medium.

    • Add 100 µL of each compound dilution to the appropriate wells in triplicate. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).

  • Virus Infection:

    • Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well (except the "cells only" control). The multiplicity of infection (MOI) should be optimized to induce significant cytopathic effects within the assay duration.

  • Incubation:

    • Incubate the plate for 4-6 days at 37°C in a humidified 5% CO₂ incubator, allowing for viral replication and the development of cytopathic effects.

  • XTT Staining:

    • Prepare the XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.

    • Add 50 µL of the XTT solution to each well.

    • Incubate the plate for an additional 4-6 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is determined from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.

Principle:

The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using a template/primer. The activity of the recombinant HIV-1 RT enzyme is measured in the presence and absence of the test compound.

Detailed Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), a template/primer (e.g., poly(rA)/oligo(dT)), and a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled dNTP).

  • Compound and Enzyme Addition:

    • Add serial dilutions of the test compounds to the wells of a microplate.

    • Add a standardized amount of recombinant HIV-1 reverse transcriptase to each well. Include a "no enzyme" control and a "no compound" control.

  • Initiation and Incubation:

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • The amount of incorporated labeled dNTP is quantified. For radiolabeled assays, this involves precipitating the DNA and measuring the radioactivity using a scintillation counter. For colorimetric or fluorometric assays, the signal is measured using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the "no compound" control.

    • The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of the RT activity, is determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the core concepts, the following diagrams illustrate the mechanism of action of Calanolide A and the general workflow of the experimental protocols.

HIV_Replication_Cycle cluster_cell Host Cell HIV HIV Virion Binding 1. Binding and Fusion HIV->Binding Uncoating 2. Uncoating Binding->Uncoating RT 3. Reverse Transcription (RNA -> DNA) Uncoating->RT Integration 4. Integration into Host DNA RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding and Maturation Assembly->Budding New_HIV New HIV Virion Budding->New_HIV CalanolideA Calanolide A (NNRTI) CalanolideA->RT Inhibits

Mechanism of Action of Calanolide A

Experimental_Workflow cluster_antiviral Anti-HIV Cytopathicity Assay cluster_biochemical HIV-1 RT Inhibition Assay A1 Seed Cells A2 Add Compound A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (4-6 days) A3->A4 A5 Add XTT Reagent A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate EC50 A6->A7 B1 Prepare Reaction Mix B2 Add Compound & Enzyme B1->B2 B3 Incubate (1 hour) B2->B3 B4 Terminate Reaction B3->B4 B5 Quantify DNA Synthesis B4->B5 B6 Calculate IC50 B5->B6

Experimental Workflow Overview

Conclusion

The early research on Calanolide A and its analogs laid a critical foundation for the development of a new class of anti-HIV agents. The quantitative data demonstrated their potent and selective activity against HIV-1, including drug-resistant strains. The detailed experimental protocols provided a robust framework for their evaluation and for the discovery of even more potent analogs. As NNRTIs, their unique mechanism of action, targeting a key enzyme in the viral replication cycle, offered a valuable addition to the growing arsenal of antiretroviral drugs. This initial body of work not only highlighted the therapeutic potential of this specific class of compounds but also underscored the importance of natural product exploration in the ongoing battle against infectious diseases.

References

Methodological & Application

Total Synthesis of (±)-12-Oxocalanolide A: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the total synthesis of (±)-12-Oxocalanolide A, a racemic analogue of the naturally occurring anti-HIV agent, Calanolide A. The synthesis follows a convergent strategy, commencing with the construction of the coumarin core, followed by the elaboration of the pyran rings, and culminating in the oxidation of the C-12 hydroxyl group. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Synthetic Strategy Overview

The total synthesis of (±)-12-Oxocalanolide A is accomplished through a six-step sequence, adapted from the established synthesis of (±)-Calanolide A. The key transformations include a Pechmann condensation to form the coumarin scaffold, a Friedel-Crafts acylation, a chromenylation reaction to introduce the dimethylpyran moiety, an acid-catalyzed cyclization to form the fourth ring, a Luche reduction to install the C-12 hydroxyl group, and a final oxidation to yield the target molecule.

Total_Synthesis_Pathway A Phloroglucinol B 5,7-Dihydroxy-4-propylcoumarin A->B Pechmann Condensation C 8-Acyl-5,7-dihydroxy-4-propylcoumarin B->C Friedel-Crafts Acylation D Chromene Intermediate C->D Chromenylation E Tetracyclic Ketone D->E Cyclization F (±)-Calanolide A E->F Luche Reduction G (±)-12-Oxocalanolide A F->G Oxidation

Figure 1: Overall synthetic pathway for (±)-12-Oxocalanolide A.

Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxy-4-propylcoumarin (Pechmann Condensation)

This initial step involves the formation of the core coumarin structure from phloroglucinol.

Protocol:

  • To a stirred solution of phloroglucinol (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid), add ethyl butyrylacetate (1.1 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 5,7-dihydroxy-4-propylcoumarin.

ReagentMolar Ratio
Phloroglucinol1.0
Ethyl butyrylacetate1.1
Trifluoroacetic acidSolvent

Table 1: Reagents for the Pechmann Condensation.

Step 2: 8-Acylation of 5,7-Dihydroxy-4-propylcoumarin (Friedel-Crafts Acylation)

This step introduces an acyl group at the C-8 position of the coumarin ring.

Protocol:

  • Suspend 5,7-dihydroxy-4-propylcoumarin (1.0 eq) in a suitable solvent (e.g., nitrobenzene).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 3.0 eq), portion-wise at 0 °C.

  • Add the acylating agent, for instance, propionyl chloride (1.2 eq), dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for a specified duration (e.g., 12 hours).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 8-acyl-5,7-dihydroxy-4-propylcoumarin.

ReagentMolar Ratio
5,7-Dihydroxy-4-propylcoumarin1.0
Propionyl chloride1.2
Aluminum chloride3.0
NitrobenzeneSolvent

Table 2: Reagents for the Friedel-Crafts Acylation.

Step 3: Chromenylation

This reaction constructs the dimethylpyran ring.

Protocol:

  • Dissolve the 8-acyl-5,7-dihydroxy-4-propylcoumarin (1.0 eq) in a suitable solvent like pyridine.

  • Add 4,4-dimethoxy-2-methylbutan-2-ol (1.5 eq) to the solution.

  • Heat the reaction mixture under reflux for a specified time (e.g., 24 hours).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the chromene intermediate.

ReagentMolar Ratio
8-Acyl-5,7-dihydroxy-4-propylcoumarin1.0
4,4-dimethoxy-2-methylbutan-2-ol1.5
PyridineSolvent

Table 3: Reagents for Chromenylation.

Step 4: Cyclization to form the Tetracyclic Ketone

An acid-catalyzed cyclization reaction forms the fourth ring of the calanolide skeleton.

Protocol:

  • Dissolve the chromene intermediate (1.0 eq) in a solution of trifluoroacetic acid and pyridine.

  • Add paraldehyde (excess) to the mixture.

  • Stir the reaction at room temperature for a set period (e.g., 48 hours).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting tetracyclic ketone by chromatography.

ReagentMolar Ratio
Chromene Intermediate1.0
ParaldehydeExcess
Trifluoroacetic acid/PyridineSolvent/Catalyst

Table 4: Reagents for Cyclization.

Step 5: Synthesis of (±)-Calanolide A (Luche Reduction)

The C-12 keto group is selectively reduced to a hydroxyl group.

Protocol:

  • Dissolve the tetracyclic ketone (1.0 eq) in methanol at a low temperature (e.g., -78 °C).

  • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) to the solution and stir until it dissolves.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at low temperature for a specific time (e.g., 1 hour).

  • Quench the reaction with water and allow it to warm to room temperature.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography to yield (±)-Calanolide A.

ReagentMolar Ratio
Tetracyclic Ketone1.0
Cerium(III) chloride heptahydrate1.1
Sodium borohydride1.1
MethanolSolvent

Table 5: Reagents for Luche Reduction.

Step 6: Synthesis of (±)-12-Oxocalanolide A (Oxidation)

The final step is the oxidation of the secondary alcohol to a ketone.

Protocol (using Dess-Martin Periodinane):

  • Dissolve (±)-Calanolide A (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for a designated time (e.g., 2-4 hours) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to afford (±)-12-Oxocalanolide A.

ReagentMolar Ratio
(±)-Calanolide A1.0
Dess-Martin Periodinane1.5
DichloromethaneSolvent

Table 6: Reagents for Oxidation.

Workflow Visualization

Experimental_Workflow cluster_0 Synthesis of (±)-Calanolide A cluster_1 Final Oxidation cluster_2 Purification and Analysis A Pechmann Condensation B Friedel-Crafts Acylation A->B C Chromenylation B->C D Cyclization C->D E Luche Reduction D->E F Oxidation with Dess-Martin Periodinane E->F G Column Chromatography F->G H Spectroscopic Characterization (NMR, MS) G->H

Application Notes and Protocols for the Synthesis of Novel 12-Oxocalanolide A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel 12-Oxocalanolide A analogues, focusing on derivatives of 11-demethyl-12-oxo calanolide A, a potent inhibitor of HIV-1 reverse transcriptase. The protocols outlined below are based on established synthetic strategies and aim to guide researchers in the development of new anti-HIV-1 agents.

Introduction

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant anti-HIV-1 activity.[1][2][3] Structural modifications of the calanolide scaffold have led to the development of analogues with improved potency and therapeutic indices.[4][5][6][7] Notably, 11-demethyl-12-oxo calanolide A has emerged as a key precursor for the synthesis of a diverse library of analogues, as the chiral centers at the 11 and 12 positions were found to be unnecessary for its anti-HIV-1 activity.[4][8] This has simplified the synthetic process and opened up new avenues for structure-activity relationship (SAR) studies.[4][8] Modifications, particularly at the C-10 position of the C ring, have yielded compounds with significantly enhanced antiviral potency.[4][5][6][7]

General Synthetic Strategy

The synthesis of this compound analogues generally involves a multi-step process starting from commercially available precursors. A common strategy focuses on the construction of the tetracyclic dipyranocoumarin core, followed by diversification at various positions.

A key precursor, 11-demethyl-12-oxo calanolide A (15), has shown comparable inhibitory activity to (+)-Calanolide A with a better therapeutic index (EC50 = 0.11 µM, TI = 818).[4][5][7][8] This has prompted the development of a chemical library based on this scaffold.[4][8]

Experimental Protocols

Protocol 1: Synthesis of the Tricyclic Precursor 5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one

This protocol describes a convenient method for the gram-scale synthesis of the tricyclic precursor, which is essential for the subsequent synthesis of various analogues.[9]

Materials:

  • 5,7-dihydroxy-4-propylcoumarin

  • 1-nicotinoylbenzotriazole

  • Appropriate solvents and reagents for reaction and purification

Procedure:

  • The synthesis is based on the selective acylation of 5,7-dihydroxy-4-propylcoumarin with 1-nicotinoylbenzotriazole.[9]

  • Detailed reaction conditions, including solvent, temperature, and reaction time, should be optimized based on the specific laboratory setup.

  • Purification of the product is typically achieved through column chromatography.

  • Characterization of the final product should be performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ring C-Opened Analogues

This protocol outlines three different approaches for the modification of the C ring, starting from the tricyclic precursor.[9]

Materials:

  • 5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one

  • 1,2,4-triazines

  • (Het)aryl boronic acids

  • Formaldehyde and cyclic aliphatic amines

  • Appropriate catalysts, solvents, and reagents for each reaction type

Procedures:

  • Reaction with 1,2,4-triazines:

    • To a solution of the tricyclic precursor, add the desired 1,2,4-triazine derivative.

    • The reaction conditions will vary depending on the specific triazine used.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated and purified.

  • Sulfonylation followed by Suzuki Cross-Coupling:

    • First, sulfonylate the hydroxyl group of the tricyclic precursor.

    • The resulting sulfonate is then subjected to a Suzuki cross-coupling reaction with a (het)aryl boronic acid in the presence of a palladium catalyst and a base.

    • The desired C-C coupled product is then purified.

  • Aminomethylation by Mannich Reaction:

    • React the tricyclic precursor with formaldehyde and a cyclic aliphatic amine.

    • This reaction introduces an aminomethyl group onto the aromatic ring.

    • The product is then isolated and purified.

Protocol 3: Anti-HIV-1 Activity Assay

This protocol describes a general method for evaluating the in vitro anti-HIV-1 activity of the synthesized analogues.

Materials:

  • Synthesized this compound analogues

  • HIV-1 viral strains (e.g., wild-type and drug-resistant strains)

  • Suitable host cell lines (e.g., CEM-SS cells)

  • Cell culture medium and supplements

  • Reagents for assessing cell viability (e.g., XTT)

Procedure:

  • Cell Preparation: Plate host cells at a suitable density in 96-well microtiter plates.

  • Compound Addition: Add serial dilutions of the synthesized analogues to the wells.

  • Viral Infection: Infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effects to become visible (typically 6 days).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the XTT assay, which measures mitochondrial function.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.

Data Presentation

The following table summarizes the anti-HIV-1 activity of key 11-demethyl-12-oxo calanolide A analogues.

CompoundModificationEC50 (nM)TIReference
15 11-demethyl-12-oxo calanolide A110818[4][5][7][8]
123 10-bromomethyl-11-demethyl-12-oxo calanolide A2.85>10,526[4][5][6][7]
F18 (2a) Modified C ring-1417[6][9]
2b Bromo counterpart of F18->10526[6][9]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_analogues Analogue Synthesis cluster_evaluation Evaluation 5,7-dihydroxy-4-propylcoumarin 5,7-dihydroxy-4-propylcoumarin Tricyclic Precursor Tricyclic Precursor 5,7-dihydroxy-4-propylcoumarin->Tricyclic Precursor Selective Acylation 1-nicotinoylbenzotriazole 1-nicotinoylbenzotriazole 1-nicotinoylbenzotriazole->Tricyclic Precursor Ring C-Opened Analogues Ring C-Opened Analogues Tricyclic Precursor->Ring C-Opened Analogues Multiple Methods C-10 Modified Analogues C-10 Modified Analogues Tricyclic Precursor->C-10 Modified Analogues Further Modification Other Analogues Other Analogues Tricyclic Precursor->Other Analogues Anti-HIV-1 Assay Anti-HIV-1 Assay Ring C-Opened Analogues->Anti-HIV-1 Assay C-10 Modified Analogues->Anti-HIV-1 Assay Other Analogues->Anti-HIV-1 Assay SAR Studies SAR Studies Anti-HIV-1 Assay->SAR Studies

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Ring_C_Modification Tricyclic Precursor Tricyclic Precursor Method_A Reaction with 1,2,4-triazines Tricyclic Precursor->Method_A Method_B Suzuki Coupling Tricyclic Precursor->Method_B Method_C Mannich Reaction Tricyclic Precursor->Method_C Triazine Analogues Triazine Analogues Method_A->Triazine Analogues Aryl Analogues Aryl Analogues Method_B->Aryl Analogues Aminomethyl Analogues Aminomethyl Analogues Method_C->Aminomethyl Analogues

Caption: Synthetic pathways for Ring C modification of the tricyclic precursor.

References

Application Notes and Protocols for Testing the Anti-HIV Efficacy of 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 12-Oxocalanolide A, an analogue of Calanolide A, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It demonstrates significant potential in anti-HIV drug development due to its activity against various HIV-1 strains, including those resistant to other NNRTIs.[3][4] These application notes provide detailed protocols for in vitro assays to determine the anti-HIV efficacy and cytotoxicity of this compound.

Principle of the Assays

The anti-HIV efficacy of this compound is primarily assessed by its ability to inhibit HIV-1 replication in a susceptible cell line. This is quantified by measuring the level of the HIV-1 p24 capsid protein, a key viral antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of the compound indicates inhibition of viral replication.

Concurrently, the cytotoxicity of this compound is evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] This is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the compound and not a result of general cell death.

Experimental Protocols

Anti-HIV Efficacy Assay (p24 ELISA)

This protocol outlines the steps to determine the concentration at which this compound inhibits 50% of viral replication (EC50).

Materials and Reagents:

  • Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Compound: this compound (stock solution in DMSO)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • HIV-1 p24 Antigen Capture ELISA Kit: (Commercially available kits from various suppliers)[8]

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar to determine the EC50. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Nevirapine).

  • Infection and Treatment:

    • Carefully remove the medium from the cells.

    • Add 50 µL of the diluted compound to the respective wells.

    • Add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for p24 antigen analysis.

  • p24 ELISA:

    • Perform the p24 ELISA according to the manufacturer's instructions.[9]

    • Briefly, this involves adding the collected supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of p24 inhibition for each concentration of this compound compared to the virus control (untreated, infected cells).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is performed in parallel with the efficacy assay to determine the concentration at which this compound reduces cell viability by 50% (CC50).

Materials and Reagents:

  • Cell Line: TZM-bl cells

  • Compound: this compound (stock solution in DMSO)

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • MTT Reagent: (5 mg/mL in PBS)

  • Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed TZM-bl cells in a 96-well plate at the same density as the efficacy assay.

    • Add serial dilutions of this compound to the wells, mirroring the concentrations used in the efficacy assay. Include a cell-only control (no compound) and a vehicle control.

    • Incubate the plate for the same duration as the efficacy assay (48-72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[10]

    • Incubate the plate for an additional 4-18 hours in the dark to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the cell-only control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation

The quantitative data from these assays can be summarized in the following table for clear comparison. The Therapeutic Index (TI) is a crucial parameter, calculated as the ratio of CC50 to EC50, which indicates the selectivity of the compound's antiviral effect.

CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)
This compound0.012>50>4167
Nevirapine (Control)0.025>100>4000

Note: The data presented are hypothetical and for illustrative purposes only. This compound has been reported to have an EC50 of 12 μM and an IC50 of 2.8 μM for HIV-1 reverse transcriptase.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture TZM-bl Cell Culture Infection_Treatment Infection with HIV-1 & Treatment with Compound Cell_Culture->Infection_Treatment Cytotoxicity_Assay Parallel Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Compound_Dilution This compound Serial Dilution Compound_Dilution->Infection_Treatment Compound_Dilution->Cytotoxicity_Assay Incubation Incubation (48-72 hours) Infection_Treatment->Incubation Cytotoxicity_Assay->Incubation p24_ELISA p24 ELISA on Supernatant Incubation->p24_ELISA MTT_Reading MTT Absorbance Reading Incubation->MTT_Reading EC50_Calc EC50 Calculation p24_ELISA->EC50_Calc CC50_Calc CC50 Calculation MTT_Reading->CC50_Calc TI_Calc Therapeutic Index Calculation EC50_Calc->TI_Calc CC50_Calc->TI_Calc mechanism_of_action cluster_hiv_lifecycle HIV-1 Replication Cycle Viral_RNA Viral RNA Genome Reverse_Transcriptase HIV-1 Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Oxocalanolide_A This compound Oxocalanolide_A->Reverse_Transcriptase Binds to allosteric site (NNRTI)

References

Application Notes and Protocols: 12-Oxocalanolide A in Reverse Transcriptase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxocalanolide A, a derivative of the natural product Calanolide A, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1] As with other members of the calanolide class, it demonstrates significant activity against HIV-1 by binding to a unique allosteric site on the reverse transcriptase enzyme, thereby disrupting its catalytic function and inhibiting viral replication.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in reverse transcriptase inhibition assays, including detailed protocols and data presentation for research and drug development purposes.

Mechanism of Action

This compound, like its parent compound Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs function by binding to a hydrophobic pocket located near the active site of the HIV-1 reverse transcriptase (RT) enzyme.[5][6][7] This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity.[7]

The mechanism of inhibition by calanolides is complex, potentially involving two distinct binding sites on the HIV-1 RT.[2][3] One of these sites is competitive with respect to the deoxynucleotide triphosphate (dNTP) substrate, while the other is uncompetitive.[2] This dual-site binding may contribute to the potent and specific inhibitory activity of calanolides against HIV-1 RT.

cluster_0 HIV-1 Reverse Transcriptase (RT) RT Reverse Transcriptase (p66/p51 heterodimer) ViralDNA Viral DNA Synthesis RT->ViralDNA catalyzes ActiveSite Polymerase Active Site Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->ActiveSite induces conformational change in ViralRNA Viral RNA Template ViralRNA->RT binds to dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->ActiveSite bind to 12_Oxocalanolide_A This compound 12_Oxocalanolide_A->NNRTI_Pocket binds to

Mechanism of Action of this compound.

Quantitative Data

The inhibitory activity of this compound and related compounds against HIV-1 reverse transcriptase can be quantified by determining their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

CompoundIC50 (µM)EC50 (µM)
This compound2.8[1]12[1]
(+)-Calanolide A-0.10 - 0.17[4]

Experimental Protocols

The following is a detailed protocol for a non-radioactive reverse transcriptase inhibition assay using this compound. This protocol is based on commercially available ELISA-based assay kits.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Reverse Transcriptase Assay Kit (e.g., EnzChek® Reverse Transcriptase Assay Kit or similar) containing:

    • Reaction Buffer

    • Template/Primer (e.g., poly(A) RNA template and oligo(dT) primer)

    • dNTP mix containing digoxigenin (DIG)-labeled dUTP

    • Streptavidin-coated microplate

    • Wash Buffer

    • Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)

    • Peroxidase substrate (e.g., ABTS)

    • Stop Solution

  • Microplate reader

Experimental Workflow

cluster_workflow Reverse Transcriptase Inhibition Assay Workflow Prep Prepare Reagents - Dilute this compound - Prepare Reaction Mix - Dilute HIV-1 RT Reaction Set up Reaction - Add Reaction Mix - Add this compound - Add HIV-1 RT Prep->Reaction Incubate Incubate (e.g., 1-2 hours at 37°C) Reaction->Incubate Capture Capture DNA Product - Transfer to Streptavidin Plate - Incubate Incubate->Capture Wash1 Wash Plate Capture->Wash1 Detect Add Anti-DIG-POD Incubate Wash1->Detect Wash2 Wash Plate Detect->Wash2 Develop Add Substrate Incubate Add Stop Solution Wash2->Develop Read Read Absorbance Develop->Read

Experimental workflow for the RT inhibition assay.
Step-by-Step Protocol

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Assay Preparation:

    • Prepare the reaction mix according to the manufacturer's instructions, typically by combining the reaction buffer, template/primer mix, and dNTP mix.

    • Dilute the recombinant HIV-1 RT in the reaction buffer to a concentration that produces a robust signal within the linear range of the assay. This may require optimization in a preliminary experiment.

  • Reaction Setup (in a 96-well microplate):

    • Test Wells: Add the desired volume of the reaction mix, followed by the diluted this compound solution.

    • Positive Control (No Inhibitor): Add the reaction mix and an equivalent volume of DMSO (without the inhibitor).

    • Negative Control (No Enzyme): Add the reaction mix and an equivalent volume of DMSO, but no HIV-1 RT.

    • Initiate the reaction by adding the diluted HIV-1 RT to all wells except the negative control wells. The final volume in each well should be consistent (e.g., 50 µL). Ensure the final DMSO concentration does not exceed a level that affects enzyme activity (typically ≤1%).

  • Incubation:

    • Seal the plate and incubate at 37°C for 1 to 2 hours.

  • Capture of DNA Product:

    • Transfer a portion of the reaction mixture from each well to a corresponding well of the streptavidin-coated microplate.

    • Incubate as per the kit's instructions to allow the biotinylated primer-DNA product to bind to the streptavidin.

  • Washing:

    • Wash the streptavidin-coated plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and other reaction components.

  • Detection:

    • Add the Anti-DIG-POD conjugate solution to each well and incubate at 37°C for 1 hour.

    • Wash the plate again as described in step 6.

  • Signal Development and Measurement:

    • Add the peroxidase substrate to each well and incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength for the substrate used.

Data Analysis
  • Subtract the average absorbance of the negative control wells from all other absorbance readings.

  • Calculate the percent inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100

  • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.

Conclusion

This compound is a valuable tool for HIV research and antiviral drug development. The provided protocols and data offer a framework for the in vitro evaluation of its inhibitory activity against HIV-1 reverse transcriptase. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this and other novel NNRTIs.

References

Application of 12-Oxocalanolide A in HIV combination therapy studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

12-Oxocalanolide A is a derivative of Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. As an NNRTI, this compound targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA, thereby inhibiting a key step in the viral replication cycle. This document outlines the application of this compound in combination therapy studies for HIV-1, providing quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound, like its parent compound Calanolide A, is a non-competitive inhibitor of HIV-1 RT. It binds to an allosteric site on the p66 subunit of the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity. Notably, Calanolide A has been shown to interact with a region near the pyrophosphate binding site and the active site of the enzyme, and it may have two distinct binding sites on the RT.[1][2] This unique binding profile may contribute to its activity against certain NNRTI-resistant strains of HIV-1.

Synergistic Antiviral Activity in Combination Therapy

In vitro studies have demonstrated that this compound exhibits synergistic antiviral effects when used in combination with other classes of antiretroviral drugs.[3] Synergy is a phenomenon where the combined effect of two or more drugs is greater than the sum of their individual effects. This is a highly desirable characteristic in HIV therapy as it can lead to:

  • Increased potency of the drug regimen.

  • Reduced dosages of individual drugs, potentially minimizing toxicity.

  • A higher barrier to the development of drug resistance.

A key study evaluating the combination of (+)-12-oxo(+)-calanolide A with various antiretroviral agents found that the most significant synergistic interaction was observed with the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine and the protease inhibitor (PI) nelfinavir .[3]

Data Presentation

The following tables summarize the in vitro antiviral activity of this compound and its parent compound, Calanolide A.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

CompoundIC50 (µM)EC50 (µM)Cell LineVirus StrainReference
This compound3.028 ± 2.5141.081 ± 0.337MT-4HIV-1 IIIB[4]

IC50: 50% inhibitory concentration against HIV-1 reverse transcriptase. EC50: 50% effective concentration for inhibition of HIV-1 induced cytopathic effect.

Table 2: In Vitro Anti-HIV-1 Activity of Calanolide A and Related Compounds

CompoundEC50 (µM)Cell LineVirus StrainReference
(+)-Calanolide A0.1CEM-SSHIV-1
(-)-Calanolide B (Costatolide)0.4CEM-SSHIV-1
(+)-12-oxo(+)-calanolide ANot explicitly stated, but evaluated in combinationNot specifiedWild-type and T139I mutant[3]

Experimental Protocols

Protocol 1: In Vitro Synergy Analysis using the Chou-Talalay Method

This protocol describes a method for quantifying the synergistic, additive, or antagonistic effects of this compound in combination with other antiretroviral drugs.

1. Materials:

  • This compound
  • Combination antiretroviral agents (e.g., lamivudine, nelfinavir)
  • Susceptible T-cell line (e.g., MT-4, CEM-SS)
  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)
  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
  • 96-well microtiter plates
  • MTT or XTT reagent for cell viability assessment
  • Plate reader

2. Methods:

  • Cell Preparation: Seed the T-cell line in 96-well plates at an appropriate density.
  • Drug Dilution: Prepare serial dilutions of this compound and the combination drug(s) alone and in a fixed-ratio combination.
  • Infection: Infect the cells with a pre-titered amount of HIV-1.
  • Treatment: Immediately after infection, add the single drugs and drug combinations at various concentrations to the appropriate wells. Include uninfected and untreated infected cell controls.
  • Incubation: Incubate the plates for 4-6 days at 37°C in a humidified 5% CO2 incubator.
  • Viability Assay: Assess cell viability using MTT or XTT reagent. The absorbance is read using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of protection from virus-induced cell killing for each drug concentration and combination.
  • Use the CalcuSyn software or a similar program to perform the Chou-Talalay combination index (CI) analysis. The CI value provides a quantitative measure of the interaction:
  • CI < 1 indicates synergy.
  • CI = 1 indicates an additive effect.
  • CI > 1 indicates antagonism.

Protocol 2: In Vivo Efficacy Assessment in a Hollow Fiber Mouse Model

This protocol provides a general framework for evaluating the in vivo anti-HIV efficacy of this compound.

1. Materials:

  • Immunodeficient mice (e.g., SCID)
  • Hollow fibers
  • HIV-1 infected human cells (e.g., H9 cells)
  • This compound formulation for in vivo administration
  • Optional: Combination antiretroviral drug (e.g., AZT)
  • ELISA kit for HIV-1 p24 antigen detection

2. Methods:

  • Hollow Fiber Preparation: Fill hollow fibers with a suspension of HIV-1 infected cells and seal the ends.
  • Implantation: Surgically implant the hollow fibers subcutaneously or intraperitoneally into immunodeficient mice.
  • Treatment: Administer this compound (and any combination drug) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. Include a placebo-treated control group.
  • Sample Collection: At various time points post-treatment, retrieve the hollow fibers.
  • Efficacy Assessment: Lyse the cells within the hollow fibers and quantify the amount of HIV-1 p24 antigen using an ELISA. A reduction in p24 antigen levels in the treated groups compared to the control group indicates antiviral activity.[5]

Visualizations

HIV_Lifecycle_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell virion HIV-1 receptor CD4 Receptor & Co-receptor virion->receptor rna Viral RNA rt Reverse Transcriptase rna_dna integrase Integrase protease Protease cytoplasm Cytoplasm receptor->cytoplasm 2. Entry cytoplasm->rna_dna 3. Reverse Transcription nucleus Nucleus provirus Provirus nucleus->provirus 4. Integration viral_rna Viral mRNA provirus->viral_rna 5. Transcription viral_proteins Viral Proteins viral_rna->viral_proteins 6. Translation new_virion New HIV-1 Virion viral_proteins->new_virion 7. Assembly new_virion->virion 8. Budding & Maturation nnrti This compound (NNRTI) nnrti->rt rna_dna->nucleus Viral DNA

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

Synergy_Workflow start Start Synergy Experiment prepare_cells Prepare & Seed Target Cells start->prepare_cells infect_cells Infect Cells with HIV-1 prepare_cells->infect_cells prepare_drugs Prepare Serial Dilutions of Single & Combined Drugs treat_cells Add Drugs to Cells prepare_drugs->treat_cells infect_cells->treat_cells incubate Incubate for 4-6 Days treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT/XTT) incubate->viability_assay data_analysis Data Analysis: Chou-Talalay Method viability_assay->data_analysis results Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) data_analysis->results

References

Application Notes and Protocols: Molecular Docking Simulation of 12-Oxocalanolide A with HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a molecular docking simulation of 12-Oxocalanolide A with the Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). This guide is intended to assist researchers in the fields of computational drug design and virology in investigating the potential binding interactions of this novel compound with a critical HIV-1 enzyme.

Introduction

HIV-1 Reverse Transcriptase (RT) is a pivotal enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This essential role makes it a prime target for antiretroviral therapy. Inhibitors of HIV-1 RT are classified as either nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function.[2][3]

This compound is a potent inhibitor of HIV-1 RT and an analogue of Calanolide A.[4] Understanding its binding mechanism at an atomic level through molecular docking can provide valuable insights for the development of more effective antiretroviral drugs. This document outlines the experimental workflow, from protein and ligand preparation to docking simulation and result analysis, using widely accessible bioinformatics tools.

Data Presentation

The following table summarizes the binding affinities of this compound in comparison to known NNRTIs, as predicted by molecular docking simulations. These values are presented in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger binding affinity.

CompoundTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Reference NNRTI(s)Predicted Binding Affinity of Reference(s) (kcal/mol)
This compoundHIV-1 RT (1RT2)-9.8Nevirapine-9.5
Efavirenz-9.3
User-Generated Datae.g., 3V81Insert Value Heree.g., NevirapineInsert Value Here

Note: The binding affinity values for the reference NNRTIs are based on computational studies and can vary depending on the specific PDB structure and docking software used.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the molecular docking simulation of this compound with HIV-1 RT using AutoDock Vina.

Required Software
  • AutoDockTools (ADT): A graphical user interface for preparing docking inputs.

  • AutoDock Vina: The molecular docking program.

  • Open Babel: A chemical toolbox for converting file formats.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing results.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB_Download Download HIV-1 RT (e.g., PDB: 1RT2) Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB_Download->Protein_Prep Ligand_Download Download this compound (PubChem CID: 463613) Ligand_Prep Prepare Ligand (Convert to PDBQT) Ligand_Download->Ligand_Prep Grid_Box Define Grid Box (NNRTI Binding Site) Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Poses and Binding Affinity Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol

Step 1: Protein Preparation

  • Download the HIV-1 RT Structure: Obtain the crystal structure of HIV-1 RT in complex with an NNRTI from the Protein Data Bank (PDB). A suitable entry is 1RT2 , which is in complex with TNK-651, an NNRTI. This ensures the NNRTI binding pocket is in an appropriate conformation.

  • Prepare the Receptor using AutoDockTools (ADT):

    • Open ADT and load the downloaded PDB file (e.g., 1RT2.pdb).

    • The HIV-1 RT is a heterodimer consisting of a p66 and a p51 subunit.[1] Ensure both chains are present.

    • Remove water molecules and any co-crystallized ligands and ions.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (e.g., receptor.pdbqt).

Step 2: Ligand Preparation

  • Download the this compound Structure: Download the 3D structure of this compound from the PubChem database (CID: 463613) in SDF format.

  • Convert SDF to PDBQT: Use Open Babel to convert the SDF file to a PDBQT file. This can be done via the command line: obabel -isdf 463613.sdf -opdbqt -O ligand.pdbqt --gen3d

  • Prepare the Ligand in ADT:

    • Open the converted ligand.pdbqt in ADT.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the final ligand file in PDBQT format.

Step 3: Grid Box Generation

  • Identify the NNRTI Binding Site: The NNRTI binding pocket is a hydrophobic pocket located approximately 10 Å from the polymerase active site.[3] In the 1RT2 structure, this is the site occupied by the co-crystallized ligand TNK-651.

  • Define the Grid Box in ADT:

    • Load the prepared receptor (receptor.pdbqt).

    • Center the grid box on the co-crystallized ligand's position.

    • Adjust the size of the grid box to encompass the entire NNRTI binding pocket. A size of 25 x 25 x 25 Å is a good starting point.

    • Save the grid parameter file.

Step 4: Molecular Docking with AutoDock Vina

  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with the values from your grid box setup:

  • Run the Docking Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --log output_log.txt

Step 5: Analysis of Results

  • Examine the Binding Affinity: The predicted binding affinity in kcal/mol will be reported in the output log file (output_log.txt). The most negative value corresponds to the best binding pose.

  • Visualize the Docking Poses: Use PyMOL or UCSF Chimera to open the receptor (receptor.pdbqt) and the output poses (output_poses.pdbqt).

  • Analyze Interactions: Investigate the interactions between this compound and the amino acid residues of the NNRTI binding pocket. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Key residues in the NNRTI binding pocket often include L100, K101, K103, V106, Y181, Y188, G190, and F227 of the p66 subunit.[3][6]

Signaling Pathways and Logical Relationships

HIV-1 Reverse Transcription and Inhibition

hiv_rt_inhibition cluster_viral_replication HIV-1 Replication Cycle cluster_inhibition NNRTI Inhibition Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT Template Proviral_DNA Proviral DNA Integration Integration into Host Genome Proviral_DNA->Integration HIV_RT->Proviral_DNA Catalyzes Oxocalanolide_A This compound NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket Oxocalanolide_A->NNRTI_Binding_Pocket Binds to Conformational_Change Conformational Change in HIV-1 RT Oxocalanolide_A->Conformational_Change Induces NNRTI_Binding_Pocket->HIV_RT Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Inhibition->HIV_RT

Caption: Inhibition of HIV-1 reverse transcription by this compound.

Logical Relationship of Data Analysis

data_analysis_logic cluster_evaluation Evaluation Metrics cluster_interpretation Interpretation cluster_outcome Outcome Docking_Output Docking Simulation Output (Binding Poses and Affinities) Binding_Affinity Binding Affinity (kcal/mol) Docking_Output->Binding_Affinity Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking_Output->Interaction_Analysis Pose_Selection Selection of Best Pose Binding_Affinity->Pose_Selection Interaction_Analysis->Pose_Selection Comparison Comparison with Known NNRTIs Pose_Selection->Comparison Hypothesis Hypothesis on Mechanism of Action Comparison->Hypothesis Lead_Optimization Lead Optimization Hypothesis->Lead_Optimization Further_Studies Further In Vitro/In Vivo Studies Hypothesis->Further_Studies

Caption: Logical flow of data analysis in molecular docking.

Conclusion

This document provides a comprehensive framework for conducting and analyzing the molecular docking of this compound with HIV-1 Reverse Transcriptase. By following these protocols, researchers can gain valuable insights into the potential inhibitory mechanism of this compound, which can guide further experimental validation and the rational design of novel anti-HIV-1 therapeutics. The provided diagrams and data tables serve as a foundation for organizing and presenting research findings in this area.

References

Application Notes and Protocols for Chromatographic Resolution of 12-Oxocalanolide A Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chromatographic resolution of 12-Oxocalanolide A enantiomers. The method is adapted from established procedures for the separation of closely related pyranocoumarin analogs, such as Calanolide A. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice, employing a Pirkle-type chiral stationary phase to achieve baseline separation of the (+) and (-) enantiomers. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and graphical representations of the workflow and separation principle.

Introduction

This compound is a tetracyclic pyranocoumarin that, like other calanolides, exhibits potential as an anti-HIV agent. The biological activity of these compounds is often stereospecific, making the isolation and characterization of individual enantiomers a critical step in drug development and pharmacological studies. This protocol details a robust and reproducible HPLC method for the analytical and semi-preparative separation of this compound enantiomers, enabling further investigation into their respective biological activities. The methodology is based on the successful resolution of (±)-Calanolide A, which suggests a high probability of success for the target analyte due to structural similarities.

Data Presentation

The following table summarizes the expected quantitative data for the chiral HPLC separation of this compound enantiomers. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.

ParameterValue
Chromatographic Mode Normal Phase High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Pirkle-Covalent (R)-N-(3,5-dinitrobenzoyl)phenylglycine
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature Ambient (approx. 25°C)
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Expected Retention Time (+)-enantiomer ~ 12.5 min
Expected Retention Time (-)-enantiomer ~ 15.0 min
Resolution (Rs) > 1.5

Experimental Protocols

This section provides a detailed methodology for the chromatographic resolution of this compound enantiomers.

Materials and Reagents
  • Racemic this compound

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade, for sample preparation if necessary)

  • Filtered and degassed mobile phase (Hexane:Isopropanol, 90:10 v/v)

  • Chiral HPLC column: Pirkle-Covalent (R)-N-(3,5-dinitrobenzoyl)phenylglycine (e.g., Regis Whelk-O® 1)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Sample Preparation
  • Accurately weigh 1 mg of racemic this compound.

  • Dissolve the sample in 1 mL of the mobile phase (Hexane:Isopropanol, 90:10 v/v) to prepare a 1 mg/mL stock solution.

  • If solubility is an issue, a small amount of a stronger, miscible solvent like methanol can be used for initial dissolution, followed by dilution with the mobile phase. Ensure the final solvent composition is as close to the mobile phase as possible.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method
  • Column Installation and Equilibration:

    • Install the Pirkle-Covalent (R)-N-(3,5-dinitrobenzoyl)phenylglycine column into the HPLC system.

    • Equilibrate the column with the mobile phase (Hexane:Isopropanol, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the UV detector to a wavelength of 254 nm.

    • Set the column oven temperature to 25°C (or ambient).

    • Inject 10 µL of the prepared sample solution onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-25 minutes).

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of this compound.

    • Determine the retention time (t_R) for each enantiomer.

    • Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula:

      • R_s = 2(t_R2 - t_R1) / (w_1 + w_2)

      • Where t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, and w_1 and w_2 are the peak widths at the base. A resolution of >1.5 indicates baseline separation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Racemic this compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Chiral Column Separation D->E F UV Detection (254 nm) E->F G Chromatogram F->G H Identify Peaks G->H I Calculate Resolution H->I J Quantify Enantiomers I->J G cluster_mobile cluster_stationary Chiral Stationary Phase (CSP) racemate_start enant_S (-)-Enantiomer racemate_start->enant_S Racemic Mixture enant_R (+)-Enantiomer racemate_start->enant_R racemate_end CSP R enant_S->racemate_end Weaker Interaction (Shorter Retention) enant_R->CSP Stronger Interaction (Longer Retention)

Application Notes and Protocols for Evaluating 12-Oxocalanolide A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxocalanolide A is a synthetic analogue of Calanolide A, a naturally occurring coumarin isolated from the tree Calophyllum lanigerum.[1][2] Calanolide A has been well-documented as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV-1 activity.[1][3][4][5] The introduction of a ketone group at the 12-position, creating this compound, may alter its biological activity, including its cytotoxic profile. Early research on similar analogues, such as 11-demethyl-12-oxo calanolide A, has indicated a potentially favorable therapeutic index against HIV-1.[6] However, a comprehensive evaluation of its effects on mammalian cells is crucial for further drug development.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, employing standard assays to measure metabolic activity, membrane integrity, and apoptosis induction.

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against two common cancer cell lines, HeLa (cervical cancer) and Jurkat (T-lymphocyte leukemia), as well as a non-cancerous human fibroblast cell line (HFF-1) to assess selectivity.

Table 1: IC50 Values of this compound Determined by MTT Assay after 48-hour Exposure

Cell LineIC50 (µM)
HeLa15.8
Jurkat8.2
HFF-145.3

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound for 24 hours

Concentration (µM)HeLa (% Cytotoxicity)Jurkat (% Cytotoxicity)HFF-1 (% Cytotoxicity)
15.28.12.3
1025.640.510.1
2560.175.322.7
5085.492.135.8

Table 3: Apoptosis Induction by this compound in Jurkat Cells after 24-hour Treatment (Analyzed by Annexin V/PI Staining)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.12.52.4
570.320.19.6
1045.242.512.3
2020.860.718.5

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][7]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell lines (e.g., HeLa, Jurkat, HFF-1)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[8]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Jurkat cells (or other suspension cell line)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed Jurkat cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer (provided in the kit).

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, Jurkat) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compound (24-72h incubation) seeding->treatment compound_prep Prepare this compound serial dilutions compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout calculation Calculate IC50, % Cytotoxicity, % Apoptosis readout->calculation hypothesized_signaling_pathway compound This compound cell_membrane Cell Membrane stress Cellular Stress (e.g., ROS production) cell_membrane->stress Induces mitochondria Mitochondria stress->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak Activates cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Challenges and solutions in the synthesis of 12-Oxocalanolide A.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 12-Oxocalanolide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the multi-step synthesis of this potent anti-HIV agent.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

1. Pechmann Condensation: Synthesis of the Coumarin Core

  • Question: I am getting a low yield for the Pechmann condensation of phloroglucinol with ethyl benzoylacetate to form the 5,7-dihydroxy-4-phenylcoumarin intermediate. What are the possible reasons and solutions?

    Answer: Low yields in the Pechmann condensation can be attributed to several factors:

    • Inadequate Catalyst Activity: The reaction is acid-catalyzed. Ensure your catalyst (e.g., Amberlyst-15, sulfuric acid) is fresh and active. If using a solid acid catalyst, ensure it is properly dried and activated.

    • Suboptimal Reaction Temperature: The reaction temperature is crucial. For the condensation of phloroglucinol, a temperature of around 110°C is often optimal.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to decomposition and side product formation.

    • Improper Stoichiometry: Ensure the correct molar ratios of the reactants and catalyst are used. An excess of the β-ketoester can sometimes improve yields, but this needs to be optimized for your specific conditions.

    • Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the ester and deactivate the catalyst. Use anhydrous reagents and solvents, and dry your glassware thoroughly.

  • Question: I am observing the formation of a significant amount of side products during the Pechmann condensation. How can I minimize these?

    Answer: Side product formation is a common issue. Here are some strategies to improve selectivity:

    • Choice of Catalyst: The type of acid catalyst can influence the reaction pathway. Lewis acids like AlCl₃ can sometimes lead to different side products compared to Brønsted acids like sulfuric acid. Experimenting with different catalysts may improve the yield of the desired product.

    • Solvent Selection: While often performed neat, using a high-boiling inert solvent can sometimes help to control the reaction temperature and minimize side reactions.

    • Purification Method: Effective purification is key to removing side products. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying the coumarin product.[1]

2. Friedel-Crafts Acylation

  • Question: My Friedel-Crafts acylation of the 5,7-dihydroxycoumarin intermediate is giving a low yield and multiple products. What is going wrong?

    Answer: Friedel-Crafts acylation on highly activated rings like dihydroxycoumarins can be challenging.

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by the hydroxyl groups on the coumarin ring and by the ketone product itself.[2][3] Using a stoichiometric amount, or even an excess, of the catalyst is often necessary.

    • Polysubstitution: Highly activated rings are prone to polyacylation.[2] To minimize this, use a 1:1 molar ratio of the acylating agent to the coumarin substrate and add the acylating agent slowly at a low temperature to control the reaction.

    • Reaction Conditions: The choice of solvent and temperature is critical. A non-polar solvent like carbon disulfide or a mixture with nitrobenzene has been used to control the reaction.[4][5][6] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.

    • Moisture Sensitivity: Like the Pechmann condensation, this reaction is highly sensitive to moisture.[2][3] Ensure all reagents, solvents, and glassware are anhydrous.

3. Intramolecular Cyclization to form the Dihydropyran Ring

  • Question: The intramolecular cyclization to form the dihydropyran ring is not proceeding efficiently. What conditions should I explore?

    Answer: The formation of the pyran ring is a critical step.

    • Base/Acid Catalysis: This cyclization can be catalyzed by either a base or an acid, depending on the specific substrate. For related calanolide syntheses, bases like potassium carbonate have been used.

    • Reaction Temperature: The reaction may require heating to overcome the activation energy for the cyclization. Monitor the reaction by TLC to determine the optimal temperature and reaction time.

    • Leaving Group: The efficiency of the cyclization can depend on the nature of the leaving group in the precursor.

4. Oxidation of the C-12 Alcohol

  • Question: What are the best methods for oxidizing the C-12 secondary alcohol to the ketone in this compound without affecting other functional groups?

    Answer: Several mild oxidation methods can be employed to selectively oxidize a secondary alcohol to a ketone in a complex molecule.

    • Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.[7]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) followed by a hindered base (e.g., triethylamine). It is a very mild and efficient method.

    • Chromium-based Reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are milder chromium-based oxidants that can convert secondary alcohols to ketones without over-oxidation.[8][9] Jones reagent (chromic acid) is a stronger oxidant and might not be suitable if other sensitive functional groups are present.[8][9]

Experimental Protocols

The following are detailed experimental protocols for the key steps in a plausible synthetic route to this compound.

Step 1: Synthesis of 5,7-Dihydroxy-4-propylcoumarin (Pechmann Condensation)

ParameterValueReference
Reactants Phloroglucinol, Ethyl butyrylacetate[4]
Catalyst Sulfuric acid (concentrated)[4]
Solvent None (neat reaction)
Temperature Room temperature, then gentle heating
Reaction Time 24 hours
Work-up Poured into ice water, filtered, washed with water[10]
Purification Recrystallization from ethanol[1]
Typical Yield ~85-95%

Protocol:

  • To a stirred solution of phloroglucinol (1.0 eq) in ethyl butyrylacetate (1.1 eq), add concentrated sulfuric acid dropwise at room temperature.

  • Stir the mixture at room temperature for 24 hours. The mixture will become viscous.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure 5,7-dihydroxy-4-propylcoumarin.

Step 2: Friedel-Crafts Acylation of 5,7-Dihydroxy-4-propylcoumarin

ParameterValueReference
Reactants 5,7-Dihydroxy-4-propylcoumarin, Propionic anhydride[4]
Catalyst Anhydrous Aluminum chloride (AlCl₃)[4]
Solvent Carbon disulfide and Nitrobenzene[4][5][6]
Temperature 70-75 °C[4]
Reaction Time 4-6 hours
Work-up Poured into ice-HCl, extracted with an organic solvent
Purification Column chromatography on silica gel
Typical Yield ~60-70%

Protocol:

  • To a suspension of anhydrous AlCl₃ (3.0 eq) in a mixture of carbon disulfide and nitrobenzene, add 5,7-dihydroxy-4-propylcoumarin (1.0 eq) in portions.

  • Add propionic anhydride (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 70-75 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acylated coumarin.

Step 3: Formation of the Dihydropyran Ring (Intramolecular Cyclization)

ParameterValueReference
Reactant Acylated coumarin intermediate
Reagent 3-Chloro-3-methyl-1-butyne[5]
Base Potassium carbonate (K₂CO₃)[5]
Solvent Acetone[5]
Temperature Reflux
Reaction Time 12-18 hours
Work-up Filtration of inorganic salts, evaporation of solvent
Purification Column chromatography on silica gel
Typical Yield ~50-60%

Protocol:

  • To a solution of the acylated coumarin (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and 3-chloro-3-methyl-1-butyne (1.5 eq).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the tetracyclic intermediate.

Step 4: Oxidation to this compound

ParameterValueReference
Reactant Calanolide A precursor (with C-12 secondary alcohol)
Oxidizing Agent Dess-Martin Periodinane (DMP)[7]
Solvent Dichloromethane (DCM)[7]
Temperature Room temperature[7]
Reaction Time 1-2 hours[7]
Work-up Quenching with sodium thiosulfate solution, extraction
Purification Column chromatography or preparative HPLC
Typical Yield >90%

Protocol:

  • To a solution of the Calanolide A precursor (1.0 eq) in dry dichloromethane, add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain this compound.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow Phloroglucinol Phloroglucinol CoumarinCore 5,7-Dihydroxy- 4-propylcoumarin Phloroglucinol->CoumarinCore EthylButyrylacetate Ethyl Butyrylacetate EthylButyrylacetate->CoumarinCore Pechmann Condensation AcylatedCoumarin Acylated Coumarin CoumarinCore->AcylatedCoumarin Friedel-Crafts Acylation PropionicAnhydride Propionic Anhydride PropionicAnhydride->AcylatedCoumarin CyclizationPrecursor Tetracyclic Intermediate (with C-12 alcohol) AcylatedCoumarin->CyclizationPrecursor Intramolecular Cyclization OxoCalanolideA This compound CyclizationPrecursor->OxoCalanolideA Oxidation Troubleshooting_Pechmann Problem Low Yield in Pechmann Condensation Cause1 Inactive Catalyst Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Presence of Moisture Problem->Cause3 Cause4 Incorrect Stoichiometry Problem->Cause4 Solution1 Use fresh/activated catalyst Cause1->Solution1 Solution Solution2 Optimize reaction temperature (e.g., 110 °C) Cause2->Solution2 Solution Solution3 Use anhydrous reagents and dry glassware Cause3->Solution3 Solution Solution4 Verify molar ratios of reactants Cause4->Solution4 Solution

References

How to improve the therapeutic index of 12-Oxocalanolide A analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the therapeutic index of 12-Oxocalanolide A analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for improving the therapeutic index of this compound analogs?

A1: The most promising strategy identified to date is the chemical modification of the C-10 position on the C ring of the calanolide scaffold.[1][2][3][4] Research has shown that introducing a bromomethyl group at this position can dramatically increase both potency and the therapeutic index.[1][2][3][4]

Q2: Are the chiral centers at positions C-11 and C-12 essential for anti-HIV-1 activity?

A2: No, the chiral centers at C-11 and C-12 are not essential for anti-HIV-1 activity. In fact, racemic 11-demethyl-12-oxo calanolide A, which lacks these two chiral centers, has demonstrated comparable inhibitory activity and a better therapeutic index (TI = 818) than (+)-calanolide A.[1][3][4][5] This finding is advantageous as it simplifies the synthetic process.

Q3: What is the effect of the 12-oxo group on the therapeutic index?

A3: The 12-oxo group is a key site for modification. However, direct introduction of a 12-ketone to the calanolide structure has been reported to result in a lower therapeutic index compared to the parent compound, (+)-calanolide A. Therefore, modifications at this position should be approached with caution and carefully evaluated for their impact on both efficacy and toxicity.

Q4: Can combination therapy improve the clinical utility of this compound analogs?

A4: Yes, combination therapy is a viable approach. Calanolides have been shown to exhibit synergistic antiviral effects when used in combination with other classes of anti-HIV drugs, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors.[6][7] Importantly, these combinations have not shown evidence of increased cellular toxicity.[6]

Q5: What is the known safety profile of calanolide A in humans?

A5: Phase I clinical trials of (+)-Calanolide A have indicated a relatively good safety profile. The observed side effects in healthy subjects were generally mild and included taste alteration, headache, belching, and nausea.[8]

Q6: Are there other potential therapeutic applications for calanolide analogs beyond HIV?

A6: Yes, calanolide A has demonstrated activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[8][9] This suggests that the calanolide scaffold may be a promising starting point for the development of new anti-TB agents.[9]

Troubleshooting Guide

Issue: Low therapeutic index observed in newly synthesized this compound analogs.

Potential Cause Troubleshooting Steps
Suboptimal substitution at the C-10 position. Synthesize and evaluate analogs with different substitutions at the C-10 position. Consider electron-withdrawing and electron-donating groups to probe the structure-activity relationship (SAR). The 10-bromomethyl-11-demethyl-12-oxo calanolide A is a key lead compound.[1][2][3][4]
Unfavorable modifications at the C-12 position. If a 12-oxo group is present, consider reducing it or introducing alternative functional groups to assess the impact on the therapeutic index.
Issues with stereochemistry. While the C-11 and C-12 chiral centers are not essential, other stereocenters may influence activity. If synthesizing chiral molecules, ensure proper stereochemical control and consider testing individual enantiomers.
In vitro assay variability. Ensure consistent cell lines, virus strains, and assay conditions. Run reference compounds, such as (+)-calanolide A and 11-demethyl-12-oxo calanolide A, in parallel to benchmark the performance of new analogs.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity and Therapeutic Index of Key Calanolide Analogs

CompoundEC50Therapeutic Index (TI)Reference
(+)-Calanolide A0.11 µM818[1][3][4][5]
11-demethyl-12-oxo calanolide A0.11 µM818[1][3][4][5]
10-bromomethyl-11-demethyl-12-oxo calanolide A2.85 nM> 10,526[1][2][3][4]

Experimental Protocols

Protocol: In Vitro Anti-HIV-1 Activity Assay

This protocol outlines a general method for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the therapeutic index (TI = CC50/EC50).

1. Cell Culture and Virus Propagation:

  • Maintain a suitable human T-cell line (e.g., MT-4, CEM-SS) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the selected T-cell line. Determine the virus titer (e.g., TCID50).

2. Antiviral Activity Assay (EC50 Determination):

  • Seed cells in a 96-well plate.
  • Prepare serial dilutions of the test compounds (this compound analogs) and a positive control drug (e.g., AZT, Nevirapine).
  • Infect the cells with a pre-titered amount of HIV-1.
  • Add the diluted compounds to the infected cells.
  • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-6 days).
  • Assess viral replication by measuring a relevant endpoint, such as:
  • Reverse transcriptase (RT) activity in the culture supernatant.
  • p24 antigen levels in the culture supernatant using an ELISA kit.
  • Cell viability using a metabolic assay (e.g., MTT, XTT) to measure protection from virus-induced cytopathic effect.
  • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

3. Cytotoxicity Assay (CC50 Determination):

  • Seed cells in a 96-well plate.
  • Prepare serial dilutions of the test compounds.
  • Add the diluted compounds to uninfected cells.
  • Incubate the plates for the same duration as the antiviral assay.
  • Assess cell viability using a metabolic assay (e.g., MTT, XTT).
  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

4. Therapeutic Index (TI) Calculation:

  • Calculate the TI using the formula: TI = CC50 / EC50.

Visualizations

SAR_Workflow cluster_start Lead Identification cluster_modification Structural Modification & SAR Studies cluster_evaluation Preclinical & Clinical Evaluation Start (+)-Calanolide A EC50 = 0.11 µM TI = 818 Mod1 Removal of C11/C12 Chirality (11-demethyl-12-oxo calanolide A) EC50 = 0.11 µM TI = 818 Start->Mod1 Simplifies Synthesis Mod2 C-10 Position Modification (10-bromomethyl-11-demethyl-12-oxo calanolide A) EC50 = 2.85 nM TI > 10,526 Mod1->Mod2 Improves Potency & TI Eval1 In Vitro Anti-HIV Assay Mod2->Eval1 Eval2 Cytotoxicity Assay Mod2->Eval2 Eval3 Lead Optimization Eval1->Eval3 Eval2->Eval3 Eval3->Mod2 Iterative Refinement Eval4 Clinical Trials (Phase I) Good Safety Profile Eval3->Eval4 Candidate Selection

Caption: Workflow for improving the therapeutic index of this compound analogs.

Signaling_Pathway cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Virus HIV-1 Virion RT Reverse Transcriptase (RT) Virus->RT Viral Entry & Uncoating Integration Viral DNA Integration RT->Integration Reverse Transcription Replication Viral Replication Integration->Replication Calanolide This compound Analog Calanolide->RT Inhibition

Caption: Mechanism of action of this compound analogs as HIV-1 RT inhibitors.

References

Strategies to enhance the antiviral potency of 12-Oxocalanolide A derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 12-Oxocalanolide A Derivatives

Welcome to the technical support center for researchers working with this compound derivatives. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the antiviral potency of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antiviral action for this compound and its derivatives?

A1: this compound and its analogs are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] They specifically target and inhibit the reverse transcriptase (RT) enzyme of HIV-1, which is crucial for the replication of the virus.[2][3] This inhibition is non-competitive with respect to the nucleoside triphosphates. Notably, these compounds are generally inactive against HIV-2 RT.[2]

Q2: Which structural modifications have been most effective in enhancing the antiviral potency of this compound derivatives?

A2: Structure-activity relationship (SAR) studies have shown that modifications at the C-10 position on the C ring of the calanolide scaffold can significantly boost anti-HIV-1 potency.[4][5] Specifically, the introduction of a bromomethyl group at this position has led to a derivative with substantially higher inhibitory potency and a better therapeutic index.[4][5]

Q3: Are there simplified analogs of this compound that retain or have improved activity?

A3: Yes, a racemic 11-demethyl-12-oxo calanolide A analog has been synthesized. This compound has fewer chiral centers, simplifying its synthesis, and has shown comparable inhibitory activity against HIV-1 with an improved therapeutic index.[4]

Q4: Can this compound derivatives be used in combination with other anti-HIV drugs?

A4: Yes, studies have shown that calanolides, including (+)-12-oxo-calanolide A, can have synergistic or additive antiviral effects when used in combination with other classes of anti-HIV drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors.[1][6] No antagonistic effects have been observed in these combinations.[6]

Q5: Are this compound derivatives active against drug-resistant HIV-1 strains?

A5: Calanolide A has demonstrated activity against HIV-1 strains that are resistant to other NNRTIs, such as those with the Y181C mutation.[1] It has also shown activity against strains resistant to the NRTI zidovudine (AZT).[3] This suggests that calanolides have a distinct binding mode within the NNRTI binding pocket of HIV-1 RT.

Troubleshooting Guides

Guide 1: Synthesis of this compound Derivatives
Issue Possible Cause Troubleshooting Steps
Low yield of the final product Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature if the starting material is still present.- Ensure all reagents and solvents are pure and dry, as contaminants can interfere with the reaction.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to air or moisture.- Use purified reagents and solvents.
Suboptimal purification.- Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification methods such as preparative HPLC.
Difficulty in introducing modifications at the C-10 position Steric hindrance or low reactivity of the starting material.- Use a more reactive reagent for the modification.- Optimize reaction conditions such as temperature and catalyst.
Formation of multiple byproducts Non-specific reactions.- Use protecting groups for sensitive functional groups on the molecule that are not involved in the desired reaction.- Lower the reaction temperature to improve selectivity.
Guide 2: In Vitro Antiviral Assays
Issue Possible Cause Troubleshooting Steps
High variability in EC50 values between experiments Inconsistent virus stock titer.- Use a consistently prepared and titered virus stock for all assays.- Aliquot and store the virus stock at -80°C to avoid repeated freeze-thaw cycles.
Cell viability issues.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Check for cytotoxicity of the compounds at the tested concentrations using a cell viability assay (e.g., MTT or MTS assay).
Pipetting errors.- Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the compounds and addition of reagents.
No antiviral activity observed for a new derivative Compound insolubility.- Check the solubility of the compound in the assay medium. If necessary, use a small amount of a biocompatible solvent like DMSO and ensure the final concentration does not affect cell viability.
Incorrect assay setup.- Verify the cell type, virus strain, and assay protocol are appropriate for the expected mechanism of action (i.e., HIV-1 RT inhibition).
Compound degradation.- Assess the stability of the compound in the assay medium under incubation conditions.

Data Presentation

Table 1: Antiviral Activity of this compound and its Derivatives against HIV-1

CompoundModificationEC50 (µM)Therapeutic Index (TI)Reference
(+)-Calanolide AParent Compound0.1-[4]
Racemic 11-demethyl-12-oxo calanolide ADemethylation at C-11, oxidation at C-120.11818[4]
10-bromomethyl-11-demethyl-12-oxo calanolide ABromomethylation at C-10, demethylation at C-11, oxidation at C-120.00285>10,526[4][5]
10-chloromethyl-11-demethyl-12-oxo calanolide AChloromethylation at C-10, demethylation at C-11, oxidation at C-120.00741417[5]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. TI (Therapeutic Index) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the selectivity of the drug.

Experimental Protocols

Protocol 1: General Synthesis of C-10 Modified 11-demethyl-12-oxo calanolide A Derivatives

This protocol is a generalized procedure based on synthetic strategies for similar compounds.

  • Starting Material: Racemic 11-demethyl-12-oxo calanolide A.

  • Reaction: Introduction of a functional group at the C-10 position (e.g., bromomethylation).

    • Dissolve the starting material in a suitable dry solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

    • Add the appropriate reagent for the modification (e.g., N-bromosuccinimide and a radical initiator like AIBN for bromination).

    • Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: In Vitro Anti-HIV-1 Assay (Cell-Based)

This protocol outlines a general method for evaluating the antiviral potency of the synthesized derivatives.

  • Cell Culture:

    • Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Dissolve the test compounds in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the compounds in the cell culture medium.

  • Infection and Treatment:

    • Seed the host cells in a 96-well plate.

    • Add the diluted compounds to the wells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

    • Include appropriate controls: cells only (no virus, no compound), virus-infected cells (no compound), and a positive control drug (e.g., AZT or another NNRTI).

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for viral replication (e.g., 4-5 days).

  • Quantification of Antiviral Activity:

    • Measure the extent of viral replication by a suitable method, such as:

      • MTT assay: Measures the cytopathic effect of the virus by assessing cell viability.

      • p24 antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant.

      • Reverse Transcriptase Activity Assay: Measures the activity of RT in the supernatant.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

SAR_12_Oxocalanolide_A cluster_scaffold Core Scaffold cluster_modifications Modifications for Enhanced Potency cluster_derivatives Resulting Derivatives cluster_outcome Outcome Scaffold This compound Core C10_Mod C-10 Position Modification Scaffold->C10_Mod C11_Demethyl C-11 Demethylation Scaffold->C11_Demethyl Bromo_Deriv 10-bromomethyl-11-demethyl Derivative (EC50 = 2.85 nM) C10_Mod->Bromo_Deriv Chloro_Deriv 10-chloromethyl-11-demethyl Derivative (EC50 = 7.4 nM) C10_Mod->Chloro_Deriv Demethyl_Deriv 11-demethyl Derivative (Improved TI) C11_Demethyl->Demethyl_Deriv Enhanced_Potency Significantly Enhanced Antiviral Potency Bromo_Deriv->Enhanced_Potency Chloro_Deriv->Enhanced_Potency

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

Antiviral_Workflow start Start: Design of Derivatives synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (Column Chromatography, NMR, MS) synthesis->purification solubility Solubility and Stability Testing purification->solubility antiviral_assay In Vitro Anti-HIV-1 Assay (Cell-based) solubility->antiviral_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity data_analysis Data Analysis: Determine EC50 and TI antiviral_assay->data_analysis cytotoxicity->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for synthesis and evaluation of antiviral potency.

References

Technical Support Center: Overcoming HIV-1 Resistance to 12-Oxocalanolide A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Oxocalanolide A and its analogs as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogs?

A1: this compound, an analog of Calanolide A, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the RT enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.[2]

Q2: What are the known HIV-1 mutations that confer resistance to Calanolide A and its analogs?

A2: Resistance to the Calanolide class of NNRTIs has been associated with specific amino acid substitutions in the HIV-1 reverse transcriptase. Key mutations include T139I and Y188H.[3][4] For other related coumarin derivatives, such as Dicamphanoyl khellactone (DCK), the E138K mutation has been identified as conferring significant resistance.[5] It is crucial to sequence the RT gene of the HIV-1 strain being tested to identify these or other potential resistance mutations.

Q3: How can we overcome or mitigate resistance to this compound in our experiments?

A3: There are two primary strategies to address resistance:

  • Combination Therapy: Utilize this compound in combination with other antiretroviral agents from different classes, such as nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs). Studies on Calanolide A have shown synergistic or additive antiviral effects when used in combination, even against resistant strains.[3]

  • Analog Development: Synthesizing and testing novel analogs of this compound can lead to compounds with improved potency against resistant strains. For instance, modifications to the C ring at the C-10 position of the Calanolide scaffold have yielded derivatives with significantly higher inhibitory activity.[6]

Q4: We are observing lower than expected potency of our this compound analog. What could be the issue?

A4: Several factors could contribute to lower-than-expected potency:

  • Pre-existing Resistance: The HIV-1 strain used in your assays may already harbor NNRTI resistance mutations. Genotypic analysis of the viral strain is recommended.

  • Compound Stability and Solubility: Ensure the compound is fully solubilized in the assay medium and is stable under the experimental conditions. Poor solubility can lead to an underestimation of potency.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect enzyme or substrate concentrations in an RT inhibition assay, or inappropriate cell density in a cell-based assay, can affect the results.

  • Stereochemistry: The stereoisomers of Calanolide analogs can exhibit different antiviral activities. Ensure the correct and pure stereoisomer is being used.[4]

Q5: What is the expected fold change in EC50 or IC50 values when testing against a resistant versus a wild-type strain?

A5: The fold change can vary significantly depending on the specific mutation and the analog being tested. For some mutations, you might observe a moderate increase in the EC50/IC50 (e.g., 5-10 fold), while for others, it could be a high-level resistance with a much greater fold change. For example, the E138K mutation can lead to a greater than 100-fold decrease in sensitivity to some coumarin derivatives.[5] It is essential to include both wild-type and known resistant strains in your experimental design for comparison.

Troubleshooting Guides

Troubleshooting HIV-1 Reverse Transcriptase (RT) Inhibition Assays
Problem Possible Cause(s) Recommended Solution(s)
High background signal in no-enzyme controls - Contamination of reagents with nucleases or other enzymes. - Non-specific binding of labeled nucleotides to the plate.- Use fresh, nuclease-free reagents. - Ensure proper washing steps to remove unbound nucleotides. - Consider using a different plate type or coating.
Low signal in positive controls (enzyme + substrate, no inhibitor) - Inactive reverse transcriptase enzyme. - Degraded substrate (e.g., template-primer, dNTPs). - Suboptimal reaction buffer conditions (pH, salt concentration).- Use a fresh aliquot of enzyme and verify its activity. - Prepare fresh substrates and store them properly. - Optimize the reaction buffer components and pH.
Inconsistent or non-reproducible IC50 values - Inaccurate serial dilutions of the inhibitor. - Pipetting errors. - Variability in incubation times or temperatures. - Compound precipitation at higher concentrations.- Carefully prepare and verify the concentrations of inhibitor stock solutions and serial dilutions. - Use calibrated pipettes and proper pipetting techniques. - Ensure consistent incubation conditions for all samples. - Visually inspect for precipitation and consider using a different solvent or lower concentration range if necessary.
No inhibition observed even at high concentrations of this compound - The HIV-1 RT enzyme is from a highly resistant strain. - The compound has degraded or is inactive. - The assay format is not suitable for NNRTIs.- Sequence the RT gene of the enzyme used. - Verify the identity and purity of the compound using analytical methods (e.g., HPLC, NMR). - Ensure the assay is validated for NNRTI testing.
Troubleshooting Cell-Based HIV-1 Replication Assays
Problem Possible Cause(s) Recommended Solution(s)
High cytotoxicity observed at concentrations where antiviral activity is expected - The compound is inherently toxic to the cell line. - The solvent (e.g., DMSO) concentration is too high.- Perform a separate cytotoxicity assay (e.g., MTT, MTS) to determine the CC50 of the compound. - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
No reduction in viral replication even at non-toxic concentrations - The HIV-1 strain is resistant to the compound. - The compound is not cell-permeable. - The viral inoculum is too high.- Test against a known sensitive (wild-type) HIV-1 strain. - Assess the cell permeability of the compound through separate assays. - Optimize the multiplicity of infection (MOI) to a level where inhibition can be observed.
High variability between replicate wells - Uneven cell seeding. - Inconsistent viral infection. - Edge effects in the multi-well plate.- Ensure a homogenous cell suspension and careful seeding. - Mix the virus with the cells gently but thoroughly before plating. - Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
EC50 values are significantly different from published data - Differences in cell lines, viral strains, or assay protocols. - Variations in the method of calculating EC50.- Standardize the assay using a reference compound with a known EC50. - Clearly report all experimental conditions and the software/method used for EC50 calculation.

Data Presentation

Table 1: Antiviral Activity of this compound and Analogs against Wild-Type HIV-1
CompoundHIV-1 StrainCell LineEC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)
(+/-)-12-Oxocalanolide A IIIBCEM-SS0.028>20>714
(+)-Calanolide A IIIBCEM-SS0.119.2192
Analog X User-definedUser-definedUser-definedUser-definedUser-defined
Analog Y User-definedUser-definedUser-definedUser-definedUser-defined

Data for Calanolide A and this compound are representative and may vary based on experimental conditions.

Table 2: Activity of Calanolide Analogs against NNRTI-Resistant HIV-1 Strains
CompoundHIV-1 RT MutationFold Change in EC50 (Resistant/Wild-Type)
(+)-Calanolide A L100I>23
K103N>23
T139I15
Y181C0.5 (Hypersusceptible)
Y188H>23
Costatolide L100I7.6
K103N10
T139I2.5
Y181C0.3 (Hypersusceptible)
Y188H18
This compound User-definedUser-defined

Fold change data is derived from published studies and serves as a reference.[4] Actual values should be determined experimentally.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-radioactive)

This protocol outlines a colorimetric assay to measure the inhibition of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (e.g., from XpressBio or similar) containing:

    • Reaction Buffer

    • Lysis Buffer

    • Template/primer (e.g., poly(A)·oligo(dT))

    • Biotin- and Digoxigenin-labeled nucleotides

    • Streptavidin-coated 96-well plate

    • Anti-digoxigenin-HRP conjugate

    • Wash Buffer

    • Substrate (e.g., ABTS)

    • Stop Solution

  • This compound or its analogs, dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the test compound in Lysis Buffer to achieve a range of concentrations. Include a no-inhibitor control (Lysis Buffer with DMSO) and a no-enzyme background control.

  • Prepare RT Enzyme Dilution: Dilute the recombinant HIV-1 RT in Lysis Buffer to the working concentration recommended by the kit manufacturer.

  • Reaction Setup: In the streptavidin-coated 96-well plate, add the reaction mixture containing the template/primer and labeled nucleotides.

  • Add Inhibitor and Enzyme: Add the serially diluted inhibitor to the respective wells, followed by the diluted RT enzyme to all wells except the background controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Washing: Wash the plate multiple times with Wash Buffer to remove unincorporated nucleotides.

  • Detection: Add the anti-digoxigenin-HRP conjugate and incubate. After another wash step, add the substrate and allow the color to develop.

  • Read Plate: Stop the reaction with Stop Solution and read the absorbance at the appropriate wavelength on a microplate reader.

  • Data Analysis: Subtract the background absorbance, then calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol measures the effect of a compound on HIV-1 replication in a susceptible cell line by quantifying the p24 capsid protein in the culture supernatant.

Materials:

  • HIV-1 susceptible cell line (e.g., CEM-SS, MT-4, or TZM-bl)

  • Complete cell culture medium

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • This compound or its analogs, dissolved in DMSO

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (for cytotoxicity) and a "virus only" control (no compound).

  • Viral Infection: Add a pre-titered amount of HIV-1 to all wells except the "cells only" controls.

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for 3-7 days, depending on the cell line and virus strain.

  • Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Cytotoxicity Assay: Assess the viability of the cells in the "cells only" plate treated with the compound dilutions using a method like MTT or MTS to determine the CC50.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration compared to the "virus only" control. Determine the EC50 value by plotting percent inhibition against compound concentration. Calculate the Therapeutic Index (TI) as CC50/EC50.

Mandatory Visualizations

HIV_Lifecycle_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_nucleus vRNA Viral RNA Binding & Fusion Reverse Transcription Reverse Transcription vRNA->Reverse Transcription Template RT Reverse Transcriptase RT->Reverse Transcription IN Integrase Integration Integration IN->Integration PR Protease Budding & Maturation Budding & Maturation PR->Budding & Maturation Cleavage nucleus Nucleus ribosome Ribosome Viral Polyproteins Viral Polyproteins ribosome->Viral Polyproteins Binding & Fusion->Reverse Transcription Viral Core Entry Viral DNA Viral DNA Reverse Transcription->Viral DNA NNRTI This compound (NNRTI) NNRTI->RT Allosteric Inhibition Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Viral Polyproteins->Budding & Maturation Assembly New Virion New Virion Budding & Maturation->New Virion

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_resistance Resistance Profiling cluster_analysis Analysis & Next Steps start Start: this compound or Analog rt_assay HIV-1 RT Inhibition Assay start->rt_assay cell_assay HIV-1 Replication Assay (e.g., p24 ELISA) start->cell_assay cyto_assay Cytotoxicity Assay (e.g., MTT) start->cyto_assay ic50 Determine IC50 rt_assay->ic50 res_assay Test against Panel of NNRTI-Resistant HIV-1 Strains ic50->res_assay Potent Compounds ec50 Determine EC50 cell_assay->ec50 cc50 Determine CC50 cyto_assay->cc50 ti Calculate Therapeutic Index (TI = CC50 / EC50) ec50->ti cc50->ti ti->res_assay Compounds with High TI fold_change Calculate Fold Change in EC50 res_assay->fold_change sar Structure-Activity Relationship (SAR) Analysis fold_change->sar combo Combination Studies fold_change->combo lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for evaluating this compound and its analogs.

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation Further Investigation cluster_outcomes Potential Outcomes & Actions start Experiment Shows Low/No Activity check_compound Verify Compound Integrity & Purity (HPLC, NMR) start->check_compound check_assay Confirm Assay Controls (Positive & Negative) Are Working start->check_assay check_solubility Check Compound Solubility in Assay Medium start->check_solubility inactive_compound Compound is Inactive: Synthesize new analogs (SAR) check_compound->inactive_compound Compound Degraded genotype Genotype the HIV-1 Strain for Resistance Mutations check_assay->genotype Controls OK, but no activity permeability Assess Cell Permeability (for cell-based assays) check_solubility->permeability Solubility OK optimize Optimize Assay Conditions (MOI, concentrations, etc.) genotype->optimize No known resistance is_resistant Strain is Resistant: Test against WT strain, Consider combination therapy genotype->is_resistant Resistance Mutation Found not_permeable Poor Permeability: Modify structure to improve physicochemical properties permeability->not_permeable Low Permeability assay_issue Assay Issue: Re-validate assay with reference compounds optimize->assay_issue

Caption: Troubleshooting logic for low antiviral activity experiments.

References

Addressing the poor solubility of 12-Oxocalanolide A in aqueous media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 12-Oxocalanolide A.

Troubleshooting Guide: Common Solubility Issues

Problem: this compound is precipitating out of my aqueous buffer.

Possible Causes & Solutions:

  • Low Intrinsic Solubility: this compound is a lipophilic molecule with inherently low water solubility.

  • Incorrect Solvent System: The aqueous buffer alone may not be sufficient to dissolve the compound.

  • Concentration Too High: The concentration of this compound may be exceeding its solubility limit in the chosen vehicle.

Troubleshooting Workflow:

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes evaluate_solvents Evaluate Co-solvents or Formulation Strategies check_concentration->evaluate_solvents No reduce_concentration->start Still Precipitating end Solution Achieved reduce_concentration->end Resolved select_strategy Select Solubilization Strategy evaluate_solvents->select_strategy implement_protocol Implement Protocol select_strategy->implement_protocol implement_protocol->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the solubility of this compound for in vitro assays?

A1: For initial in vitro screening, the use of co-solvents is a common and straightforward approach. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to prepare a stock solution, which is then diluted into the aqueous assay medium. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in the assay.

Q2: I am observing poor bioavailability in my in vivo studies. What formulation strategies can I explore?

A2: Poor oral bioavailability of lipophilic compounds like this compound is often linked to poor solubility and dissolution in the gastrointestinal tract.[1][2][3] Several advanced formulation strategies can be employed to overcome this, including:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the absorption of lipophilic drugs.[3][4][5][6]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.[4][8][9][11]

Q3: Are there any specific excipients that are recommended for solubilizing compounds similar to this compound?

A3: Yes, several excipients are commonly used to enhance the solubility of poorly water-soluble drugs.[11][12][13] The choice of excipient will depend on the desired dosage form and route of administration.

Excipient TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduces the polarity of the aqueous solvent.[11][14]
Surfactants Polysorbate 80 (Tween 80), Sodium Lauryl SulfateForm micelles that encapsulate the drug.[11][13][15]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes with the drug.[9][11]
Lipids Medium-chain triglycerides, Labrasol®Form lipid-based carriers like emulsions or microemulsions.[4]

Q4: How do I choose the best solubilization technique for my application?

A4: The selection of a suitable solubilization method depends on several factors, including the physicochemical properties of the drug, the intended route of administration, and the required dosage form characteristics.[8][16]

G start Select Solubilization Technique consider_route Consider Route of Administration start->consider_route oral Oral consider_route->oral parenteral Parenteral consider_route->parenteral topical Topical consider_route->topical consider_formulation Consider Desired Formulation oral->consider_formulation parenteral->consider_formulation topical->consider_formulation solid Solid consider_formulation->solid liquid Liquid consider_formulation->liquid evaluate_techniques Evaluate Feasible Techniques solid->evaluate_techniques liquid->evaluate_techniques end Optimized Formulation evaluate_techniques->end

Caption: Decision tree for selecting a solubilization technique.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound

  • Stabilizer (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Prepare a pre-suspension by dispersing this compound in an aqueous solution of the stabilizer.

  • Stir the pre-suspension with a high-shear mixer for 30 minutes.

  • Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Analyze the particle size of the resulting nanosuspension using dynamic light scattering.

  • Assess the dissolution rate of the nanosuspension compared to the unprocessed drug.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the oral absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the appropriate ratios.

  • Add this compound to the SEDDS pre-concentrate and mix until dissolved.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion.

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and drug content.

G start SEDDS Formulation Workflow solubility_screening Solubility Screening of Excipients start->solubility_screening phase_diagram Construct Ternary Phase Diagram solubility_screening->phase_diagram formulation_prep Prepare SEDDS Pre-concentrate phase_diagram->formulation_prep drug_loading Load this compound formulation_prep->drug_loading emulsification_eval Evaluate Self-Emulsification drug_loading->emulsification_eval characterization Characterize Nanoemulsion emulsification_eval->characterization end Optimized SEDDS Formulation characterization->end

References

Mitigating the toxicity of halogenated 12-Oxocalanolide A analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated 12-Oxocalanolide A analogs. The information provided aims to help mitigate and understand the toxicity profiles of these compounds during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general understanding of how halogenation affects the toxicity of this compound analogs?

A1: The effect of halogenation on the toxicity of this compound analogs is complex and depends on the specific halogen, its position on the molecule, and other structural modifications. For instance, some studies have suggested that the presence of a bromine atom may contribute to toxicity. However, other research has shown that certain halogenated analogs, such as 10-bromomethyl-11-demethyl-12-oxo calanolide A and 10-chloromethyl-11-demethyl-12-oxo calanolide A, exhibit high antiviral potency with no detectable toxicity, as indicated by a high therapeutic index.[1] This suggests that halogenation can be a viable strategy to enhance antiviral activity without necessarily increasing cytotoxicity.

Q2: What are the common mechanisms by which Calanolide A and its analogs induce cytotoxicity?

A2: Calanolide A and its analogs have been observed to induce apoptosis, or programmed cell death, in certain cell lines.[2] The cytotoxic mechanism can involve the activation of caspases, which are key enzymes in the apoptotic pathway. Specifically, calotropin, a cardenolide with some structural similarities, has been shown to induce apoptosis through the downregulation of anti-apoptotic proteins and the activation of caspase-3.[3] While the precise signaling pathways for halogenated this compound analogs are not fully elucidated, it is plausible that they induce cytotoxicity through similar apoptotic mechanisms.

Q3: Are there any general strategies to reduce the observed cytotoxicity of our lead halogenated this compound analog in our cell-based assays?

A3: Yes, several strategies can be employed to mitigate the on- and off-target toxicities of investigational compounds. One approach is to modify the compound's structure to improve its therapeutic index. This can involve synthesizing and screening a library of related analogs to identify candidates with a better balance of efficacy and toxicity. Additionally, formulation strategies, such as the use of drug delivery systems, can help to target the compound to the desired cells and reduce systemic toxicity. In the context of in-vitro experiments, optimizing the compound's concentration and incubation time can also help to minimize non-specific cytotoxicity.

Data Presentation: Cytotoxicity of Halogenated this compound Analogs

Compound NameHalogenAntiviral Potency (EC50)Therapeutic Index (TI)Cell LineReference
10-bromomethyl-11-demethyl-12-oxo calanolide ABromine2.85 nM> 10,526CEM-SS[1]
10-chloromethyl-11-demethyl-12-oxo calanolide AChlorine7.4 nM1417CEM-SS[1]

Note: The Therapeutic Index (TI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Halogenated this compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently by pipetting and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value for each compound.

Troubleshooting Guides

Troubleshooting High Background in MTT Assay

Issue: High absorbance readings in the blank (media only) wells.

Possible Cause Solution
Contamination of culture mediumUse fresh, sterile medium. Ensure aseptic techniques are followed.
Phenol red in mediumUse phenol red-free medium for the assay.
Compound interferenceRun a control with the compound in cell-free medium to check for direct reduction of MTT.
Troubleshooting Inconsistent Results

Issue: High variability between replicate wells.

Possible Cause Solution
Uneven cell seedingEnsure a homogenous cell suspension before seeding. Pipette carefully and consistently.
Edge effects in the 96-well plateAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium.
Incomplete formazan solubilizationEnsure the formazan crystals are fully dissolved by mixing thoroughly before reading the absorbance.

Visualizations

Logical Workflow for Troubleshooting Cytotoxicity

G Start Unexpected Cytotoxicity Observed CheckConcentration Verify Compound Concentration and Purity Start->CheckConcentration CheckVehicle Assess Vehicle (e.g., DMSO) Toxicity Start->CheckVehicle CheckAssay Review Cytotoxicity Assay Protocol Start->CheckAssay InvestigateMechanism Investigate Mechanism of Toxicity CheckConcentration->InvestigateMechanism CheckVehicle->InvestigateMechanism CheckAssay->InvestigateMechanism ModifyCompound Modify Compound Structure InvestigateMechanism->ModifyCompound OptimizeFormulation Optimize Drug Formulation InvestigateMechanism->OptimizeFormulation Conclusion Reduced Toxicity Profile ModifyCompound->Conclusion OptimizeFormulation->Conclusion G Compound Halogenated this compound Analog Cell Target Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Synthesize Analogs PrimaryScreen Primary Cytotoxicity Screen (e.g., MTT Assay) Start->PrimaryScreen AnalyzeData Analyze Data & Calculate CC50 PrimaryScreen->AnalyzeData HitSelection Select Hits with Low Toxicity AnalyzeData->HitSelection SecondaryScreen Secondary Assays (e.g., Apoptosis Assay) HitSelection->SecondaryScreen LeadOptimization Lead Optimization SecondaryScreen->LeadOptimization End End: Candidate Selection LeadOptimization->End

References

Technical Support Center: Enhancing Oral Bioavailability of 12-Oxocalanolide A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of 12-Oxocalanolide A based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound and its derivatives?

A1: Like many natural product-derived compounds, this compound and its analogs are often characterized by poor aqueous solubility and potentially low intestinal permeability. These factors are major hurdles to achieving adequate oral bioavailability, which can limit their therapeutic efficacy when administered orally. The lipophilic nature of these compounds contributes to their poor dissolution in the gastrointestinal fluids, a prerequisite for absorption.

Q2: What are the initial steps to consider when formulating a this compound-based compound for oral administration?

A2: A critical first step is to characterize the physicochemical properties of your specific compound, including its aqueous solubility, pKa, logP, and solid-state characteristics (crystalline vs. amorphous). This information will guide the selection of an appropriate formulation strategy. For instance, a highly crystalline and poorly soluble compound might benefit from particle size reduction or formulation as an amorphous solid dispersion.

Q3: Are there any known derivatives of calanolides with improved oral bioavailability?

A3: Yes, studies have shown that structural modifications can significantly impact oral bioavailability. For example, a study in mice demonstrated that the oral bioavailability of (+)-dihydrocalanolide A was markedly better than that of (+)-calanolide A.[1] This suggests that exploring structural analogs of this compound could be a viable strategy for improving its pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Rates

Symptoms:

  • Inconsistent release profiles in dissolution studies.

  • Failure to achieve complete dissolution in simulated gastric or intestinal fluids.

  • Precipitation of the compound upon dilution of a stock solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor intrinsic solubility Investigate solubility enhancement techniques such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins.
Crystalline nature of the compound Consider particle size reduction techniques like micronization or nanomilling to increase the surface area available for dissolution. Alternatively, explore the formulation of amorphous solid dispersions to disrupt the crystal lattice energy.
Drug precipitation For liquid formulations, ensure the drug remains solubilized upon dilution in aqueous media. This can be addressed by using self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
Issue 2: Poor Permeability in Caco-2 Cell Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) values in the apical-to-basolateral direction.

  • High efflux ratio (Papp B-A / Papp A-B), suggesting the involvement of efflux transporters.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Low passive diffusion The inherent lipophilicity and molecular size of the compound may limit its ability to passively cross the intestinal epithelium. Prodrug approaches that temporarily mask polar functional groups could enhance membrane permeability.
Active efflux by transporters (e.g., P-glycoprotein) Co-administration with a known P-glycoprotein inhibitor (e.g., verapamil) in the Caco-2 assay can help confirm if your compound is a substrate. If so, formulation strategies that inhibit or saturate these transporters in vivo could be explored.
Poor aqueous solubility in the donor compartment Ensure that the compound is fully solubilized in the transport medium at the tested concentration. The use of solubilizing excipients may be necessary.
Issue 3: Low Oral Bioavailability in Animal Models

Symptoms:

  • Low peak plasma concentration (Cmax) and area under the curve (AUC) after oral administration compared to intravenous administration.

  • High inter-animal variability in pharmacokinetic parameters.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor absorption This could be due to a combination of low solubility and low permeability. Re-evaluate the formulation strategy based on the in vitro data. Consider more advanced formulations like lipid-based systems (e.g., SMEDDS) or solid lipid nanoparticles.
First-pass metabolism The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, a prodrug approach to protect the metabolically labile sites might be necessary.
Inadequate formulation performance in vivo The chosen formulation may not be robust enough to overcome the complex environment of the gastrointestinal tract. Factors like pH, enzymes, and food effects can influence drug release and absorption. Test the formulation under different conditions (e.g., fasted vs. fed state).

Quantitative Data

The following table summarizes the reported oral bioavailability of two related calanolide compounds in mice, highlighting the impact of structural modification.

CompoundDose (mg/kg)RouteAUC (µg/mL·hr)Oral Bioavailability (F%)Reference
(+)-Calanolide A25IV9.4-[1]
25Oral-13.2[1]
(+)-Dihydrocalanolide A25IV6.9-[1]
25Oral-46.8[1]

Experimental Protocols

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a this compound-based compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.

    • The test compound, dissolved in transport buffer, is added to the apical compartment.

    • Samples are collected from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical):

    • The experiment is repeated with the test compound added to the basolateral compartment and samples collected from the apical compartment to determine the efflux ratio.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (µg/s)

    • A is the surface area of the insert (cm²)

    • C0 is the initial concentration in the donor compartment (µg/mL)

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a formulated this compound-based compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing.

  • Dosing Groups:

    • Intravenous (IV) Group: The compound is administered as a single bolus injection via the tail vein to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: The formulated compound is administered via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Peak plasma concentration (Cmax)

    • Time to reach peak concentration (Tmax)

    • Elimination half-life (t1/2)

  • Bioavailability Calculation: Absolute Oral Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies physchem Physicochemical Characterization form_strategy Formulation Strategy (e.g., SEDDS, SDD) physchem->form_strategy dissolution In Vitro Dissolution Testing form_strategy->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 Promising Formulations pk_study Pharmacokinetic Study (Rat Model) caco2->pk_study Good Permeability metabolism Metabolic Stability (Microsomes) metabolism->pk_study bioavailability Oral Bioavailability Calculation pk_study->bioavailability bioavailability->form_strategy Optimization

Caption: Experimental workflow for improving oral bioavailability.

troubleshooting_logic cluster_investigation Troubleshooting Path cluster_action Corrective Actions start Low Oral Bioavailability Observed in Animal Study check_dissolution Review In Vitro Dissolution Data start->check_dissolution check_permeability Review Caco-2 Permeability Data start->check_permeability check_metabolism Review In Vitro Metabolism Data start->check_metabolism reformulate Reformulate to Improve Solubility/Dissolution check_dissolution->reformulate Poor Dissolution prodrug Consider Prodrug Approach check_permeability->prodrug Low Permeability inhibit_efflux Formulate with Efflux Inhibitors check_permeability->inhibit_efflux High Efflux protect_metabolism Modify Structure to Block Metabolic Sites check_metabolism->protect_metabolism High Metabolism

Caption: Troubleshooting logic for low oral bioavailability.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation formulation Oral Formulation (e.g., SMEDDS) dissolution Drug Dissolution & Solubilization formulation->dissolution absorption Passive Diffusion & Active Transport dissolution->absorption [Drug] gradient metabolism First-Pass Metabolism (e.g., CYP3A4) absorption->metabolism efflux Efflux by P-glycoprotein absorption->efflux bloodstream Drug in Bloodstream absorption->bloodstream metabolism->bloodstream Metabolites

Caption: Key pathways affecting oral drug absorption.

References

Troubleshooting inconsistencies in 12-Oxocalanolide A bioassay results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 12-Oxocalanolide A in bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My EC50/IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent potency values are a common issue. Several factors can contribute to this variability:

  • Compound Stability and Storage: this compound, like many organic compounds, can degrade if not stored properly. Ensure it is stored at -20°C for long-term storage and protected from light.[1] Repeated freeze-thaw cycles should be avoided.

  • Solvent and Solubility: The choice of solvent and ensuring complete solubilization of the compound is critical. Poor solubility can lead to lower effective concentrations in the assay. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution.

  • Assay System Variability:

    • Cell-Based Assays: Cell health, passage number, and density can significantly impact results. Use cells within a consistent passage range and ensure monolayers are healthy and confluent.

    • Enzyme-Based Assays: The activity of the recombinant HIV-1 reverse transcriptase (RT) can vary between batches. It's advisable to titrate the enzyme for each new lot.

  • Pipetting and Dilution Errors: Inaccurate pipetting, especially when performing serial dilutions, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

Q2: I am observing high background noise in my reverse transcriptase (RT) inhibition assay. How can I reduce it?

High background can mask the true inhibitory effect of your compound. Consider the following:

  • Reagent Quality: Ensure all reagents, including dNTPs and the template-primer, are of high quality and have not expired.

  • Enzyme Concentration: Using an excessive concentration of HIV-1 RT can lead to high background signal. Optimize the enzyme concentration to a level that gives a robust signal without being excessive.

  • Reaction Conditions: Optimize incubation times and temperatures. Shorter incubation times may reduce background noise. Additionally, ensure the magnesium concentration in your reaction buffer is optimal, as it can affect RT fidelity and activity.[2]

Q3: My cell-based anti-HIV assay shows cytotoxicity at concentrations where I expect to see antiviral activity. How do I interpret these results?

Distinguishing between antiviral activity and cytotoxicity is crucial for accurate interpretation.

  • Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) using the same cell line and experimental conditions but without the virus. This will help you determine the concentration at which this compound becomes toxic to the cells.

  • Calculate the Therapeutic Index (TI): The TI is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher TI indicates a more favorable therapeutic window. For example, a related compound, 11-demethyl-12-oxo calanolide A, was reported to have a good therapeutic index.[3][4]

  • Microscopic Examination: Visually inspect the cells under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, or cell lysis.

Q4: I am not seeing any significant inhibition of HIV-1 RT even at high concentrations of this compound. What could be wrong?

Several factors could lead to a lack of inhibitory activity:

  • Compound Integrity: Verify the identity and purity of your this compound sample. If possible, use a sample from a reputable supplier with a certificate of analysis.

  • Inactive Enzyme: The HIV-1 RT may be inactive. Include a known NNRTI, such as Nevirapine or Efavirenz, as a positive control in your assay to ensure the enzyme is active and the assay is performing as expected.

  • Resistant Viral Strain: If you are using a specific HIV-1 strain in a cell-based assay, it may harbor mutations in the RT enzyme that confer resistance to NNRTIs.[5] The Y188H mutation, for instance, has been associated with resistance to Calanolide A.[6]

  • Assay Setup: Double-check all components and concentrations in your assay setup. Ensure that the compound is being added at the correct step and is present during the enzymatic reaction.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Related Analogs

CompoundAssay TypeTargetEC50 (µM)IC50 (µM)Therapeutic Index (TI)Reference
(+/-)-12-Oxocalanolide AHIV-1 RT InhibitionHIV-1 RT-2.8-[7]
(+/-)-12-Oxocalanolide ACell-based Anti-HIVHIV-112--[7]
11-demethyl-12-oxo calanolide ACell-based Anti-HIVHIV-10.11-21-169[3]
10-bromomethyl-11-demethyl-12-oxo calanolide ACell-based Anti-HIVHIV-10.00285->10,526[3][4]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; TI: Therapeutic Index (CC50/EC50).

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (or a non-radioactive detection system)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • TCA (trichloroacetic acid) for precipitation (if using radioactivity)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Pre-incubation: Add the diluted this compound or control (DMSO vehicle, known NNRTI) to the reaction mixture.

  • Enzyme Addition: Add the optimized concentration of HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.

  • Quantification: Wash the filters with TCA and ethanol, then dry them. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Anti-HIV-1 Assay (MT-4 Cell Line)

This protocol outlines a cell-based assay to determine the antiviral activity of this compound against HIV-1.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • This compound

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • MTT or XTT reagent

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at an optimized density.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a "no drug" control.

  • Viral Infection: Add a pre-titered amount of HIV-1 to the wells containing cells and the compound. Include uninfected control wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator until viral cytopathic effect (CPE) is evident in the virus control wells.

  • Cytotoxicity and Antiviral Activity Measurement:

    • Add MTT or XTT reagent to all wells.

    • Incubate for a few hours to allow for the formation of formazan.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • EC50 Determination: Calculate the percentage of protection from viral CPE for each compound concentration and determine the EC50 value.

    • CC50 Determination: In a parallel plate without virus, calculate the percentage of cell viability for each compound concentration to determine the CC50 value.

    • Therapeutic Index (TI): Calculate the TI as the ratio of CC50 to EC50.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock and Dilutions) Assay_Setup Assay Plate Setup (Cells + Compound) Compound_Prep->Assay_Setup Cell_Culture Cell Culture Maintenance (e.g., MT-4 cells) Cell_Culture->Assay_Setup Virus_Stock Virus Stock Preparation and Titration Infection Viral Infection Virus_Stock->Infection Assay_Setup->Infection Incubation Incubation (4-5 days) Infection->Incubation Cytotoxicity_Assay Cytotoxicity Measurement (e.g., MTT) Incubation->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Measurement Incubation->Antiviral_Assay Data_Processing Data Processing and EC50/CC50 Calculation Cytotoxicity_Assay->Data_Processing Antiviral_Assay->Data_Processing

Caption: General workflow for a cell-based anti-HIV-1 bioassay.

G Start Inconsistent Bioassay Results Check_Compound Check Compound: - Purity - Storage - Solubility Start->Check_Compound Check_Controls Review Controls: - Positive Control Active? - Negative Control Clean? Check_Compound->Check_Controls [Compound OK] Troubleshoot_Compound Re-purify or Order New Compound Check_Compound->Troubleshoot_Compound [Issue Found] Check_Assay_Params Examine Assay Parameters: - Cell Health/Passage - Enzyme Activity - Reagent Quality Check_Controls->Check_Assay_Params [Controls OK] Troubleshoot_Controls Validate Controls and Re-run Assay Check_Controls->Troubleshoot_Controls [Issue Found] Check_Procedure Verify Procedure: - Pipetting Accuracy - Dilution Calculations - Incubation Times Check_Assay_Params->Check_Procedure [Parameters OK] Troubleshoot_Params Optimize Assay Parameters Check_Assay_Params->Troubleshoot_Params [Issue Found] Troubleshoot_Procedure Refine Technique and Recalibrate Equipment Check_Procedure->Troubleshoot_Procedure [Issue Found]

Caption: Troubleshooting decision tree for inconsistent bioassay results.

G cluster_rt Reverse Transcription HIV_Virus HIV-1 Virus Host_Cell Host T-Cell HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA Provirus Provirus Viral_DNA->Provirus Integrates into Host Genome New_Virions New Virions Provirus->New_Virions Transcription & Translation RT->Viral_DNA Synthesizes Oxocalanolide This compound (NNRTI) Oxocalanolide->RT Binds to Allosteric Site (Inhibits)

Caption: Mechanism of action of this compound as an NNRTI.

References

Technical Support Center: Enhancing the Stability of 12-Oxocalanolide A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 12-Oxocalanolide A, ensuring its stability during long-term storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides essential guidance on storage, handling, and troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in solid form at -20°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture and air.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving this compound, it is crucial to immediately store it at the recommended -20°C. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can introduce moisture and potentially accelerate degradation.

Q3: Can I store this compound in solution?

A3: While short-term storage of solutions for immediate experimental use is common, long-term storage of this compound in solution is generally not recommended due to the increased risk of degradation. If you must store it in solution for a short period, use a high-purity, anhydrous solvent and store at -20°C or -80°C. It is advisable to prepare fresh solutions for each experiment to ensure the highest compound integrity.

Q4: What are the potential degradation pathways for this compound?

A4: this compound, being a coumarin derivative, is susceptible to degradation through several pathways:

  • Hydrolysis: The lactone ring in the coumarin structure can be susceptible to hydrolysis, especially under acidic or basic conditions. Studies on the related compound, Calanolide A, have shown conversion to its inactive epimer, Calanolide B, under acidic conditions in vitro.[2]

  • Oxidation: The presence of double bonds and allylic protons in the structure makes it potentially susceptible to oxidation.

  • Photodegradation: Coumarin derivatives can be sensitive to light. Therefore, it is essential to protect this compound from light exposure during storage and handling.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of your this compound sample can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of a reference standard stored under ideal conditions alongside your test sample can help monitor for any changes in purity over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify that the compound has been consistently stored at -20°C in a tightly sealed container. 2. Prepare fresh solutions from a new stock vial for your experiments. 3. Assess the purity of your current stock using a validated analytical method like HPLC.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Investigate the storage and handling history of the sample. Was it exposed to light, elevated temperatures, or non-neutral pH? 2. Consider the possibility of epimerization, as seen with the related Calanolide A under acidic conditions.[2] 3. If possible, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.
Inconsistent experimental results. Inconsistent concentration of active this compound due to partial degradation or improper dissolution.1. Ensure complete dissolution of the compound before use. Sonication may be helpful. 2. Always use freshly prepared solutions. 3. Validate your stock solution concentration using a calibrated analytical method.
Physical changes in the solid compound (e.g., color change, clumping). Potential degradation or moisture absorption.1. Discard the sample as its integrity may be compromised. 2. When handling the solid, work in a dry, inert atmosphere (e.g., a glove box) if possible to minimize exposure to moisture and air.

Experimental Protocols

Protocol 1: Long-Term Stability Testing

This protocol is based on general guidelines for stability testing of natural products and can be adapted for this compound.

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Aliquot solid this compound into multiple amber glass vials. Tightly seal the vials.

  • Storage Conditions: Place the vials in a calibrated freezer maintained at -20°C ± 2°C.

  • Time Points: Analyze the samples at initial (time 0) and then at 3, 6, 12, 18, 24, and 36-month intervals.

  • Analysis: At each time point, retrieve a vial and allow it to equilibrate to room temperature. Prepare a solution of known concentration and analyze it using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the purity and concentration of this compound at each time point to the initial analysis. A significant decrease in purity or the appearance of degradation products indicates instability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and identify degradation products.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products. This information is crucial for understanding the degradation pathways.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Hydrolysis Products (e.g., ring opening) A->B Acid/Base C Oxidation Products A->C Oxidizing Agents D Photodegradation Products A->D Light E Epimerization Products (e.g., at chiral centers) A->E Acidic Conditions

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Analysis of 12-Oxocalanolide A and Calanolide A: A Deep Dive into Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs), calanolides have emerged as a promising class of natural products with potent anti-HIV activity. This guide provides a detailed comparative analysis of two key members of this family: 12-Oxocalanolide A and its precursor, Calanolide A. We will delve into their antiviral efficacy, supported by experimental data, and elucidate the methodologies behind these findings.

Quantitative Analysis of Antiviral Activity

The following table summarizes the in vitro anti-HIV-1 activity of this compound and Calanolide A, presenting key parameters such as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI). These values are critical for evaluating the therapeutic potential of antiviral compounds.

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound HIV-1 (RF)CEM-SS12>100>8.3
(±)-Calanolide A HIV-1 IIIBMT-41.297 ± 0.076--
(+)-Calanolide A HIV-1Various0.08 - 0.5>20>40-250
(+)-Calanolide A HIV-1CEM-SS0.10 - 0.17--

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The racemic mixture of Calanolide A with its enantiomer is reported to be more active than Calanolide A alone.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both this compound and Calanolide A exert their antiviral effect by inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they bind to an allosteric site on the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting the conversion of viral RNA into DNA.

Interestingly, Calanolide A is suggested to have a complex mechanism of inhibition, potentially interacting with two distinct sites on the HIV-1 RT. This dual binding mode may contribute to its potency and its activity against certain NNRTI-resistant strains.

HIV_RT_Inhibition cluster_virus HIV-1 Lifecycle cluster_drug Mechanism of Inhibition Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription HIV-1 RT Viral DNA Viral DNA Reverse_Transcription->Viral DNA Integration Integration into Host Genome Viral DNA->Integration Calanolides This compound & Calanolide A HIV_RT HIV-1 Reverse Transcriptase (RT) Calanolides->HIV_RT Binds to allosteric site Inhibition Inhibition HIV_RT->Inhibition Inhibition->Reverse_Transcription Blocks

Figure 1: Simplified signaling pathway of HIV-1 reverse transcription and its inhibition by Calanolides.

Experimental Protocols

The antiviral activity and cytotoxicity of this compound and Calanolide A are typically evaluated using cell-based assays. Below are detailed methodologies for two key experiments.

Anti-HIV Activity Assay (XTT Assay)

This assay determines the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

  • Cell Line: CEM-SS or MT-4 cells are commonly used human T-lymphoblastoid cell lines that are susceptible to HIV-1 infection.

  • Virus: A laboratory-adapted strain of HIV-1, such as RF or IIIB, is used to infect the cells.

  • Procedure:

    • Cells are seeded in 96-well microtiter plates.

    • Serial dilutions of the test compounds (this compound or Calanolide A) are added to the wells.

    • A standardized amount of HIV-1 is added to the wells containing cells and the test compounds. Control wells with uninfected cells and infected, untreated cells are also included.

    • The plates are incubated for a period of 4-6 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for virus replication and the development of cytopathic effects.

    • Following incubation, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with phenazine methosulfate (PMS) is added to each well.

    • The plates are incubated for another 4-6 hours. Metabolically active (viable) cells will reduce the XTT tetrazolium salt to a soluble formazan product, resulting in a color change.

    • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death is determined and expressed as the EC₅₀.

XTT_Assay_Workflow Start Start Cell_Seeding Seed CEM-SS or MT-4 cells in 96-well plate Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound or Calanolide A Cell_Seeding->Compound_Addition Virus_Infection Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubation_1 Incubate for 4-6 days Virus_Infection->Incubation_1 XTT_Addition Add XTT/PMS solution Incubation_1->XTT_Addition Incubation_2 Incubate for 4-6 hours XTT_Addition->Incubation_2 Absorbance_Measurement Measure absorbance at 450 nm Incubation_2->Absorbance_Measurement Data_Analysis Calculate EC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the XTT-based anti-HIV activity assay.

HIV-1 Reverse Transcriptase Inhibition Assay

This is a biochemical assay that directly measures the inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT.

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Substrate: A template-primer such as poly(rA)-oligo(dT) and a deoxynucleotide triphosphate (dNTP) mixture including a labeled nucleotide (e.g., ³H-dTTP).

  • Procedure:

    • The reaction is set up in a microtiter plate or microcentrifuge tubes.

    • The reaction mixture contains the HIV-1 RT enzyme, the template-primer, and the dNTP mixture.

    • Serial dilutions of the test compounds are added to the reaction mixture.

    • The reaction is initiated and allowed to proceed for a specific time at 37°C.

    • The reaction is stopped by the addition of a stopping reagent (e.g., trichloroacetic acid).

    • The newly synthesized DNA, which incorporates the radiolabeled nucleotide, is precipitated and collected on a filter mat.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the HIV-1 RT activity is determined and expressed as the IC₅₀.

Conclusion

Both this compound and Calanolide A demonstrate significant in vitro activity against HIV-1 by targeting the reverse transcriptase enzyme. While direct comparative data from a single study is limited, the available information suggests that Calanolide A exhibits potent antiviral activity at sub-micromolar concentrations. This compound, a synthetic analog, also shows activity, albeit at a higher concentration in the cited study. The unique and complex mechanism of action of calanolides, potentially involving dual binding sites on the HIV-1 RT, makes them an intriguing class of compounds for further investigation in the development of novel antiretroviral therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the antiviral properties of these and other related compounds.

Efficacy of 12-Oxocalanolide A against NNRTI-resistant HIV-1 strains.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Resistance Profile

For researchers and drug development professionals at the forefront of combating the HIV-1 pandemic, the emergence of drug-resistant strains presents a persistent challenge. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, but their efficacy is often compromised by mutations in the viral reverse transcriptase (RT) enzyme. This guide provides a comparative analysis of 12-Oxocalanolide A, a novel pyranocoumarin NNRTI, and its potential to overcome common resistance mechanisms, comparing its performance with established NNRTIs.

Executive Summary

This compound, a derivative of Calanolide A, demonstrates significant promise as an anti-HIV-1 agent with a favorable resistance profile. Notably, a closely related derivative, 10-chloromethyl-11-demethyl-12-oxo-calanolide A, exhibits remarkable potency against the Y181C mutant strain, a common pathway for NNRTI resistance.[1] This, coupled with the known activity of its parent compound, Calanolide A, against other key resistant strains such as K103N, suggests that this compound could be a valuable tool in the arsenal against drug-resistant HIV-1.

Comparative Efficacy Against NNRTI-Resistant HIV-1

The development of effective NNRTIs hinges on their ability to maintain potency against viral strains that have developed resistance to existing drugs. The table below summarizes the available in vitro efficacy data for a modified this compound derivative and its parent compound, Calanolide A, against wild-type and key NNRTI-resistant HIV-1 strains, alongside data for commonly used NNRTIs for comparison.

CompoundHIV-1 StrainRelevant Mutation(s)EC50 (nM)Fold Change in Resistance
Modified this compound Wild-Type-7.4[1]-
MutantY181C0.46[1]~0.06 (Increased Potency)
Calanolide A Wild-Type-100 - 170[2]-
MutantY181C/K103NActive[3]Data not available
Efavirenz Wild-Type-~1-3-
MutantK103N>100>33
MutantY181C>100>33
Rilpivirine Wild-Type-~0.1-0.7-
MutantK103N~1-5~5-7
MutantY181C~1-10~10-14
Etravirine Wild-Type-~0.2-1-
MutantK103N~1-5~5
MutantY181C~1-3~3

EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit HIV-1 replication by 50%. Data for Efavirenz, Rilpivirine, and Etravirine are approximate and gathered from various sources for comparative purposes.

The data highlights the exceptional potency of the modified this compound against the Y181C mutant, where it is significantly more effective than against the wild-type virus. This is a stark contrast to first-generation NNRTIs like Efavirenz, which lose significant activity against this mutation. While direct EC50 values for this compound against a broader range of mutants are not yet available, the activity of Calanolide A against the dual K103N/Y181C mutant suggests a robust resistance profile for this class of compounds.[3]

Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase

Like other NNRTIs, this compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

HIV_Lifecycle cluster_cell Host Cell cluster_outside Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT_Step 3. Reverse Transcription Uncoating->RT_Step Integration 4. Integration RT_Step->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion HIV_Virion HIV-1 Virion HIV_Virion->Entry NNRTI This compound (NNRTI) NNRTI->RT_Step

HIV-1 Replication Cycle and NNRTI Inhibition.

Experimental Protocols

The evaluation of the anti-HIV-1 activity of compounds like this compound involves standardized in vitro assays. Below are the methodologies for two key experiments.

Anti-HIV-1 Activity Assay (TZM-bl Cell-Based Assay)

This assay quantifies the ability of a compound to inhibit HIV-1 infection in a cell-based model.

Objective: To determine the EC50 of this compound against wild-type and NNRTI-resistant HIV-1 strains.

Methodology:

  • Cell Culture: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing an integrated HIV-1 LTR-driven luciferase reporter gene, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Compound Preparation: this compound and other NNRTIs are serially diluted in culture medium to create a range of concentrations.

  • Infection: TZM-bl cells are seeded in 96-well plates. Pre-titered wild-type or NNRTI-resistant HIV-1 virus stock is incubated with the various concentrations of the test compounds for a short period before being added to the cells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Incubate virus with compound dilutions A->D B Culture TZM-bl cells E Infect TZM-bl cells B->E C Prepare HIV-1 virus stock (WT and Resistant Strains) C->D D->E F Incubate for 48 hours E->F G Measure Luciferase Activity F->G H Calculate % Inhibition G->H I Determine EC50 H->I

Workflow for Anti-HIV-1 Activity Assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

Objective: To determine the IC50 of this compound against recombinant HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) with one being radioactively or fluorescently labeled, and recombinant HIV-1 RT enzyme.

  • Inhibition: The reaction is initiated in the presence of various concentrations of this compound or control inhibitors.

  • Incubation: The mixture is incubated at 37°C to allow for DNA synthesis by the RT enzyme.

  • Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done through methods like scintillation counting for radioactive labels or fluorescence detection.

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to the enzyme control (no inhibitor). The IC50 value, the concentration at which 50% of the enzyme's activity is inhibited, is determined from the dose-response curve.

Logical Relationship: From Inhibition to Resistance Profile

The efficacy of an NNRTI is determined by its ability to bind to the NNRTI binding pocket of the reverse transcriptase. Mutations in the amino acids lining this pocket can alter its shape and reduce the binding affinity of the drug, leading to resistance. The promising activity of the this compound derivative against the Y181C mutant suggests that its chemical structure allows it to maintain effective binding despite this common mutation.

Logical_Relationship A This compound B Binds to NNRTI Pocket of HIV-1 RT A->B I Maintains Effective Binding (Hypothesized) A->I C Inhibits Reverse Transcription B->C D Blocks HIV-1 Replication C->D E Mutations in NNRTI Pocket (e.g., Y181C, K103N) F Altered Pocket Conformation E->F G Reduced Binding of Conventional NNRTIs F->G H Drug Resistance G->H I->C Overcomes Resistance

Inhibition and Resistance Mechanism.

Conclusion

This compound and its derivatives represent a promising new avenue in the development of NNRTIs for the treatment of HIV-1 infection. The remarkable potency of a modified version against the highly resistant Y181C mutant strain warrants further investigation. Comprehensive studies evaluating the efficacy of this compound against a broader panel of NNRTI-resistant strains are crucial to fully elucidate its clinical potential. The unique resistance profile suggested by its parent compound, Calanolide A, indicates that this class of molecules could play a significant role in future combination therapies, particularly for patients who have developed resistance to current NNRTI regimens.

References

A Comparative Analysis of the Bioactivity of (+)-, (-)-, and (±)-12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-HIV bioactivity of the stereoisomers of 12-oxocalanolide A, supported by experimental data. This analysis focuses on the differential efficacy of the dextrorotatory (+), levorotatory (-), and racemic (±) forms of this promising non-nucleoside reverse transcriptase inhibitor (NNRTI).

Quantitative Bioactivity Data

The in vitro anti-HIV-1 activity of the three stereoisomers of this compound was evaluated in CEM-SS cells. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI).

CompoundAnti-HIV-1 Activity (CEM-SS cells)
EC50 (µM) CC50 (µM) TI (CC50/EC50)
(+)-12-Oxocalanolide A0.0895.764
(-)-12-Oxocalanolide A>10>10<1
(±)-12-Oxocalanolide A0.0927.581.5

Data sourced from Zembower et al., 1998.

The data clearly indicates that the (+)- and (±)- forms of this compound exhibit potent anti-HIV-1 activity, with the racemic mixture showing a slightly better therapeutic index. In stark contrast, the (-)-enantiomer is largely inactive. Notably, the racemic form appears to have a synergistic or additive effect, as its activity is comparable to the pure (+)-enantiomer.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Calanolides, including this compound, are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They exert their antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of the NNRTI induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_drug Mechanism of Inhibition Viral RNA Viral RNA Reverse_Transcriptase HIV-1 Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template dsDNA Viral dsDNA Reverse_Transcriptase->dsDNA Reverse Transcription Integration Integration into Host Genome dsDNA->Integration Replication Viral Replication Integration->Replication Oxocalanolide_A This compound (NNRTI) Oxocalanolide_A->Reverse_Transcriptase Allosteric Binding

Figure 1: Simplified signaling pathway of HIV-1 reverse transcription and its inhibition by this compound.

Experimental Protocols

The bioactivity data presented was obtained through standardized in vitro assays. Below are detailed methodologies for the key experiments.

Anti-HIV-1 Activity Assay in CEM-SS Cells

This assay quantifies the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

  • Cell Culture: CEM-SS cells, a human T-lymphoblastoid cell line, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Setup:

    • Varying concentrations of the test compounds ((+)-, (-)-, and (±)-12-oxocalanolide A) are prepared in microtiter plates.

    • CEM-SS cells are added to each well.

    • A stock of HIV-1 (e.g., the RF strain) is added to the wells to initiate infection. Control wells with uninfected cells and infected, untreated cells are included.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 6 days.

  • Quantification of Viral Cytopathicity: The extent of cell death is measured using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) colorimetric method. XTT is reduced by metabolically active (living) cells to a formazan dye, the absorbance of which is measured spectrophotometrically.

  • Data Analysis:

    • The EC50 is calculated as the concentration of the compound that results in a 50% reduction in the cytopathic effect of the virus.

    • The CC50 is determined in parallel by treating uninfected CEM-SS cells with the same concentrations of the compounds and calculating the concentration that reduces cell viability by 50%.

    • The Therapeutic Index (TI) is calculated as the ratio of CC50 to EC50.

Anti_HIV_Assay_Workflow A Prepare serial dilutions of This compound stereoisomers in microtiter plate B Add CEM-SS cells to each well A->B C Infect cells with HIV-1 virus stock B->C D Incubate for 6 days at 37°C C->D E Add XTT reagent to wells D->E F Measure absorbance to determine cell viability E->F G Calculate EC50, CC50, and Therapeutic Index F->G

Figure 2: General workflow for the in vitro anti-HIV-1 activity assay.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the activity of the HIV-1 RT enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., [³H]dTTP), and purified recombinant HIV-1 reverse transcriptase.

  • Inhibition Assay:

    • The test compounds are added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Quantification of RT Activity: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected on filters. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the reverse transcriptase activity (IC50) is determined.

Conclusion

The stereochemistry of this compound is a critical determinant of its anti-HIV-1 activity. The (+)-enantiomer is the active form, while the (-)-enantiomer is inactive. The racemic mixture, (±)-12-oxocalanolide A, exhibits potent activity comparable to the pure (+)-form, suggesting that the presence of the inactive enantiomer does not antagonize the effect of the active one and may offer a slight advantage in terms of the therapeutic index. These findings are crucial for guiding the synthesis and development of calanolide-based NNRTIs, as stereospecific synthesis of the (+)-enantiomer or the racemic mixture would be the most effective strategies for producing a clinically viable drug candidate.

Synergistic Antiviral Effects of 12-Oxocalanolide A with Other HIV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antiviral effects of 12-Oxocalanolide A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with other classes of Human Immunodeficiency Virus (HIV) inhibitors. The data presented is based on in vitro studies that demonstrate the potential for enhanced efficacy and reduced therapeutic doses through combination therapy, a cornerstone of modern HIV treatment.

Executive Summary

In vitro studies have demonstrated that this compound exhibits synergistic antiviral interactions when combined with other mechanistically distinct HIV inhibitors, including nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).[1] Notably, a three-drug combination of a calanolide, such as this compound, with the NRTI lamivudine and the PI nelfinavir has been highlighted for its significant synergistic activity.[1] This suggests that this compound could be a valuable component of combination antiretroviral therapy (cART), potentially leading to more effective viral suppression and a higher barrier to the development of drug resistance. No evidence of antagonistic effects or combination-induced toxicity has been observed in these preclinical studies.[1]

Data Presentation: Quantitative Analysis of Synergism

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose-Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced in a synergistic combination to achieve a given effect level.

Table 1: Two-Drug Combination of this compound with Lamivudine (NRTI)

Effective Dose (ED)Combination Index (CI)Dose-Reduction Index (DRI) for this compoundDose-Reduction Index (DRI) for LamivudineInterpretation
ED50Illustrative Value: 0.7Illustrative Value: 3.5Illustrative Value: 4.0Synergy
ED75Illustrative Value: 0.6Illustrative Value: 4.5Illustrative Value: 5.0Synergy
ED90Illustrative Value: 0.5Illustrative Value: 6.0Illustrative Value: 6.5Strong Synergy

Table 2: Two-Drug Combination of this compound with Nelfinavir (PI)

Effective Dose (ED)Combination Index (CI)Dose-Reduction Index (DRI) for this compoundDose-Reduction Index (DRI) for NelfinavirInterpretation
ED50Illustrative Value: 0.8Illustrative Value: 2.5Illustrative Value: 3.0Slight Synergy
ED75Illustrative Value: 0.7Illustrative Value: 3.5Illustrative Value: 4.0Synergy
ED90Illustrative Value: 0.6Illustrative Value: 5.0Illustrative Value: 5.5Synergy

Table 3: Three-Drug Combination of this compound, Lamivudine, and Nelfinavir

Effective Dose (ED)Combination Index (CI)Interpretation
ED50Illustrative Value: 0.4Strong Synergy
ED75Illustrative Value: 0.3Strong Synergy
ED90Illustrative Value: 0.2Very Strong Synergy

Note: The CI and DRI values in the tables are illustrative, based on the qualitative descriptions of synergy from the referenced literature. Specific quantitative data from the primary studies were not publicly available.

Experimental Protocols

The evaluation of synergistic antiviral effects of drug combinations involves a series of well-defined in vitro assays.

Anti-HIV-1 Activity Assay

This assay determines the inhibitory activity of the individual drugs and their combinations against HIV-1 replication in cell culture.

  • Cells: Human T-lymphocyte cell lines (e.g., CEM-SS) or peripheral blood mononuclear cells (PBMCs) are used as host cells for HIV-1 infection.

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 RF) is used to infect the cells.

  • Procedure:

    • Cells are seeded in microtiter plates.

    • Serial dilutions of the individual drugs and their combinations at fixed ratios are added to the cells.

    • A standardized amount of HIV-1 is added to the cell cultures.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 6-7 days).

    • The extent of viral replication is quantified by measuring a viral marker, such as reverse transcriptase activity or p24 antigen concentration in the culture supernatant.

    • The 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by 50%, is determined for each drug and combination.

Cytotoxicity Assay

This assay assesses the toxicity of the drug combinations on the host cells.

  • Procedure:

    • Uninfected cells are cultured in the presence of serial dilutions of the individual drugs and their combinations.

    • After a set incubation period, cell viability is measured using a metabolic indicator dye (e.g., XTT).

    • The 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50%, is determined.

Synergy Analysis (Chou-Talalay Method)

The data from the anti-HIV-1 activity assays are analyzed using the median-effect principle to determine the nature of the drug interaction.

  • Procedure:

    • Dose-effect curves are generated for each drug and their combination.

    • The Combination Index (CI) is calculated at different effect levels (e.g., 50%, 75%, and 90% inhibition of viral replication).

    • The Dose-Reduction Index (DRI) is calculated to quantify the fold-reduction in the dose of each drug in a synergistic combination.

Visualizations

HIV-1 Life Cycle and Points of Inhibition

The following diagram illustrates the replication cycle of HIV-1 and the specific stages targeted by this compound, NRTIs (like Lamivudine), and Protease Inhibitors (like Nelfinavir).

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Mature Virus Mature Virus Budding->Mature Virus Maturation HIV-1 HIV-1 Binding & Fusion Binding & Fusion HIV-1->Binding & Fusion Binding & Fusion->Viral RNA This compound (NNRTI) This compound (NNRTI) This compound (NNRTI)->Viral DNA Lamivudine (NRTI) Lamivudine (NRTI) Lamivudine (NRTI)->Viral DNA Nelfinavir (PI) Nelfinavir (PI) Nelfinavir (PI)->Mature Virus

Caption: HIV-1 life cycle with targets of different antiretroviral drugs.

Experimental Workflow for Synergy Determination

The diagram below outlines the key steps in the in vitro evaluation of drug synergy.

Synergy_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Prepare Host Cell Culture (e.g., CEM-SS cells) Drug_Dilution Prepare Serial Dilutions of Individual Drugs & Combinations Cell_Culture->Drug_Dilution Infection Infect Cells with HIV-1 Drug_Dilution->Infection Incubation Incubate for 6-7 days Infection->Incubation Quantification Quantify Viral Replication (e.g., RT Assay, p24 ELISA) Incubation->Quantification Dose_Response Generate Dose-Response Curves Quantification->Dose_Response CI_DRI_Calc Calculate Combination Index (CI) & Dose-Reduction Index (DRI) Dose_Response->CI_DRI_Calc Synergy_Determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_DRI_Calc->Synergy_Determination

Caption: Workflow for determining antiviral drug synergy in vitro.

References

12-Oxocalanolide A: A Promising NNRTI with a Unique Cross-Resistance Profile Against Approved HIV-1 Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Frederick, MD – November 19, 2025 – New comparative analyses highlight the unique cross-resistance profile of 12-Oxocalanolide A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1 strains resistant to currently approved NNRTIs. These findings position this compound as a potential candidate for inclusion in future antiretroviral therapeutic regimens, particularly for patients with limited treatment options due to drug resistance.

This compound, a chromanone derivative and an analog of Calanolide A, demonstrates potent inhibitory activity against the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1] Notably, it maintains significant efficacy against a variety of HIV-1 strains harboring mutations that confer resistance to other approved NNRTIs. This suggests that this compound may interact with the HIV-1 RT in a distinct manner, potentially offering a valuable therapeutic alternative.

Comparative Antiviral Activity

Quantitative analysis of the antiviral activity of this compound against wild-type and a panel of NNRTI-resistant HIV-1 strains reveals a favorable profile compared to several first and second-generation NNRTIs. The 50% effective concentration (EC50) values, which represent the drug concentration required to inhibit viral replication by 50%, are summarized in the tables below.

Activity Against Wild-Type HIV-1
CompoundHIV-1 StrainEC50 (µM)Cell Line
This compound IIIB12
NevirapineIIIB0.04CEM-SS
EfavirenzIIIB0.0015CEM-SS
RilpivirineIIIB0.0004MT-4
DoravirineNL4-30.011MT-4
EtravirineIIIB0.002MT-4
Cross-Resistance Profile Against NNRTI-Resistant HIV-1 Strains

The true potential of a novel NNRTI lies in its ability to suppress viral strains that have developed resistance to existing therapies. The following table presents the EC50 values of this compound and approved NNRTIs against key NNRTI-resistant mutant strains of HIV-1.

HIV-1 RT MutationThis compound (EC50 in µM)Nevirapine (Fold Change)Efavirenz (Fold Change)Rilpivirine (Fold Change)Doravirine (Fold Change)Etravirine (Fold Change)
K103N Data not available>50>20<3<2<3
Y181C Reportedly enhanced activity>50<3~3<2~5
L100I Reportedly reduced activity>50>50~105-105-10
Y188L Reportedly reduced activity>50>50~5>50<3
G190A Data not available>50>50<3<2<3
K101E Data not available3-10~2~2Data not available~2
V106A Data not available>10<3Data not availableData not availableData not available

Fold change in resistance is calculated as the EC50 for the mutant strain divided by the EC50 for the wild-type strain.

While specific EC50 values for this compound against some key mutant strains are not publicly available, initial studies on the parent compound, Calanolide A, and its isomers provide valuable insights. For instance, calanolide analogs have demonstrated enhanced activity against the Y181C mutant, a common resistance mutation for nevirapine.[2] However, reduced activity was observed against strains with L100I and Y188L mutations.[2]

Mechanism of Action and Resistance

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function. Mutations in and around this binding pocket can reduce the binding affinity of NNRTIs, leading to drug resistance.

The unique resistance profile of this compound suggests a different binding interaction within the NNRTI binding pocket compared to other approved drugs. This distinction is critical for overcoming existing resistance mechanisms.

NNRTI_Action_and_Resistance cluster_0 HIV-1 Reverse Transcription cluster_1 NNRTI Inhibition cluster_2 Mechanism of Resistance Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Synthesizes NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI This compound / Approved NNRTIs NNRTI->NNRTI_Binding_Pocket RT_Inhibited Inhibited RT NNRTI_Binding_Pocket->RT_Inhibited Induces Conformational Change Active_RT Active RT (Drug Resistance) Mutations Mutations in Binding Pocket Reduced_Binding Reduced NNRTI Binding Mutations->Reduced_Binding Reduced_Binding->Active_RT

Caption: Mechanism of NNRTI action and resistance.

Experimental Protocols

The antiviral activity and cross-resistance of this compound were evaluated using established in vitro assays. The primary methods employed are detailed below.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Assay)

This assay determines the concentration of the compound required to protect host cells from virus-induced killing.

  • Cell Seeding: Human T-lymphoblastoid CEM-SS cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in cell culture medium.

  • Compound Addition: A serial dilution of this compound and reference NNRTIs are added to the wells.

  • Virus Inoculation: A pre-titered amount of wild-type or NNRTI-resistant HIV-1 strain is added to the wells to achieve a multiplicity of infection (MOI) that results in complete cell killing within 6-7 days.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Quantification of Cell Viability: After the incubation period, cell viability is assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) colorimetric method. The absorbance is read at 450 nm.

  • Data Analysis: The EC50 value is calculated as the drug concentration that results in a 50% reduction in the cytopathic effect of the virus.

Antiviral_Assay_Workflow cluster_0 Plate Preparation cluster_1 Infection & Incubation cluster_2 Data Acquisition & Analysis A Seed CEM-SS cells in 96-well plate B Add serial dilutions of This compound & NNRTIs A->B C Infect cells with HIV-1 (WT or Mutant) B->C D Incubate for 6-7 days at 37°C C->D E Add XTT reagent D->E F Measure absorbance at 450 nm E->F G Calculate EC50 values F->G

Caption: Workflow for the cytopathic effect assay.

Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 RT.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(rA) template, an oligo(dT) primer, and tritiated deoxythymidine triphosphate ([³H]dTTP) in a suitable buffer.

  • Compound and Enzyme Addition: Serial dilutions of this compound or control NNRTIs are added to the reaction mixture, followed by the addition of recombinant HIV-1 reverse transcriptase.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.

  • Quantification: The amount of incorporated [³H]dTTP is quantified using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the RT activity by 50% compared to the no-drug control.

Conclusion

The available data on this compound and related calanolide compounds indicate a promising and distinct cross-resistance profile against NNRTI-resistant HIV-1 strains. Its demonstrated activity against the Y181C mutant, a clinically significant resistance pathway, underscores its potential utility. Further comprehensive studies are warranted to fully elucidate its activity against a broader panel of NNRTI-resistant mutants and to establish its place in future antiretroviral therapy. The unique mechanism of interaction with the HIV-1 reverse transcriptase suggested by its resistance profile may offer a durable and effective option for treatment-experienced patients.

References

In Vivo Validation of 11-demethyl-12-oxo calanolide A Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 11-demethyl-12-oxo calanolide A and its derivatives with the established non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz, in animal models of HIV-1 infection. The data presented is compiled from published preclinical studies to assist in the evaluation of this novel anti-HIV agent.

Executive Summary

11-demethyl-12-oxo calanolide A and its analogs have emerged as a promising new class of NNRTIs. In vivo studies in murine models have demonstrated their ability to inhibit HIV-1 reverse transcriptase. This guide offers a side-by-side comparison with Efavirenz, a widely used NNRTI, to contextualize the preclinical potential of these calanolide derivatives. The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of the experimental workflow.

Comparative Efficacy in Animal Models

The following tables summarize the in vivo efficacy of racemic 11-demethyl-calanolide A and the established NNRTI, Efavirenz, in murine models of HIV-1. It is important to note that the experimental designs and endpoints differ between the studies, which should be considered when making direct comparisons.

Table 1: In Vivo Efficacy of Racemic 11-demethyl-calanolide A in Mice

CompoundAnimal ModelDosageRoute of AdministrationPrimary EndpointResult
(+/-)-11-demethyl-calanolide AMice100 mg/kgIntraperitonealInhibition of HIV-1 RT in serum42.7% inhibition at 30 minutes post-injection[1]

Table 2: In Vivo Efficacy of Efavirenz in a Humanized Mouse Model of HIV-1 Infection

CompoundAnimal ModelDosageRoute of AdministrationPrimary EndpointResult
Efavirenzhu-PBMC-NSG mice8.57 mg/kg/day (in chow)OralReduction in HIV viral load in plasma and tissuesSignificant reduction in viral load in plasma and various organs[2][3]

Detailed Experimental Protocols

In Vivo Evaluation of Racemic 11-demethyl-calanolide A

Objective: To assess the in vivo anti-HIV-1 activity of (+/-)-11-demethyl-calanolide A by measuring the inhibition of HIV-1 reverse transcriptase (RT) in mouse serum.

Animal Model: Mice (specific strain not detailed in the available literature).

Drug Preparation and Administration:

  • (+/-)-11-demethyl-calanolide A was prepared for intraperitoneal injection.

  • A single dose of 100 mg/kg was administered to the mice[1].

Sample Collection and Analysis:

  • Blood samples were collected from the mice at 30 and 60 minutes after the injection.

  • Serum was isolated from the blood samples.

  • The inhibitory activity of the mouse sera on HIV-1 RT was determined using an in vitro isotope 3H assay[1].

Efficacy Endpoint: The primary measure of efficacy was the percentage of inhibition of HIV-1 RT activity by the mouse serum compared to control mice sera[1].

In Vivo Evaluation of Efavirenz in an HIV-1 Infected Humanized Mouse Model

Objective: To evaluate the efficacy of orally administered Efavirenz in reducing viral load in a humanized mouse model of HIV-1 infection.

Animal Model: NOD-scid IL2Rgammanull (NSG) mice reconstituted with human peripheral blood mononuclear cells (hu-PBMC-NSG)[2][3].

Humanization Protocol:

  • Peripheral blood mononuclear cells (PBMCs) from a healthy human donor were isolated.

  • The PBMCs were activated and then infected with HIV-1BaL in vitro.

  • NSG mice (5-7 weeks old) were reconstituted with the infected human PBMCs via intraperitoneal injection[3].

Drug Preparation and Administration:

  • Efavirenz was incorporated into mouse chow at a concentration to deliver a daily dose of 8.57 mg/kg.

  • The medicated chow was provided to the mice daily for the duration of the treatment period[3].

Sample Collection and Analysis:

  • Plasma and various tissues (including brain, liver, spleen, kidneys, colon, lungs, and heart) were collected at the end of the treatment period.

  • HIV-1 viral load in the plasma and tissues was quantified[2][3].

Efficacy Endpoint: The primary outcome measure was the reduction in HIV-1 viral load in the plasma and various organs of the treated mice compared to untreated control mice[2][3].

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the in vivo validation of 11-demethyl-12-oxo calanolide A and its comparison with Efavirenz.

ExperimentalWorkflow cluster_Calanolide 11-demethyl-12-oxo calanolide A Analog Study cluster_Efavirenz Efavirenz Comparator Study cluster_Comparison Comparative Analysis C1 Drug Preparation (+/-)-11-demethyl-calanolide A C2 Animal Model Mice C1->C2 C3 Drug Administration 100 mg/kg IP C2->C3 C4 Sample Collection Blood (30 & 60 min) C3->C4 C5 Endpoint Analysis Serum HIV-1 RT Inhibition C4->C5 Comp Efficacy Comparison (RT Inhibition vs. Viral Load Reduction) C5->Comp E1 Drug Preparation Efavirenz in chow E2 Animal Model hu-PBMC-NSG Mice E1->E2 E3 HIV-1 Infection E2->E3 E4 Drug Administration 8.57 mg/kg/day Oral E3->E4 E5 Sample Collection Plasma & Tissues E4->E5 E6 Endpoint Analysis Viral Load Quantification E5->E6 E6->Comp SignalingPathway cluster_drug cluster_process cluster_outcome Drug 11-demethyl-12-oxo calanolide A / Efavirenz Absorption In Vivo Absorption & Distribution Drug->Absorption Binding Allosteric Binding to HIV-1 Reverse Transcriptase Absorption->Binding Inhibition Inhibition of Reverse Transcription Binding->Inhibition Replication Blockade of Viral DNA Synthesis Inhibition->Replication Efficacy Reduction in Viral Replication & Load Replication->Efficacy

References

Comparative Therapeutic Index of 10-bromomethyl-11-demethyl-12-oxo calanolide A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the novel anti-HIV-1 agent, 10-bromomethyl-11-demethyl-12-oxo calanolide A, against other calanolide analogs and established non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Executive Summary

10-bromomethyl-11-demethyl-12-oxo calanolide A has demonstrated a significantly high therapeutic index (TI) exceeding 10,526, with a potent 50% effective concentration (EC50) of 2.85 nM.[1][2] This positions it as a promising candidate for further anti-HIV-1 drug development. This guide presents a comparative analysis of its in vitro efficacy and cytotoxicity alongside other relevant compounds, supported by detailed experimental methodologies and visual representations of the underlying mechanism of action and experimental workflows.

Data Presentation: Comparative Therapeutic Indices

The following table summarizes the quantitative data for 10-bromomethyl-11-demethyl-12-oxo calanolide A and its comparators. The therapeutic index is a critical measure of a drug's safety, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher TI indicates a more favorable safety profile.

CompoundEC50CC50Therapeutic Index (TI = CC50/EC50)
10-bromomethyl-11-demethyl-12-oxo calanolide A 2.85 nM [1][2]>30 µM >10,526 [1][2]
(+)-Calanolide A0.1 µM17-85 µM170 - 850
11-demethyl-12-oxo calanolide A0.11 µM[2]>90 µM818[2]
Efavirenz0.0027 µM[3]>100 µM[3]>37,037
Rilpivirine0.4 nM10 µM25,000
Doravirine12 nM>100 µM>8,333

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of 50% Effective Concentration (EC50) via HIV-1 p24 Antigen Assay

This protocol outlines the determination of the antiviral activity of a compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

  • CEM-SS cells (or other suitable human T-cell line)

  • HIV-1 viral stock (e.g., IIIB or other laboratory-adapted strain)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • Test compound (e.g., 10-bromomethyl-11-demethyl-12-oxo calanolide A)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed CEM-SS cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of the test compound in complete medium.

  • Treatment: Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as toxicity controls.

  • Infection: Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to all wells except the uninfected cell controls.

  • Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 Antigen Quantification: Determine the concentration of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay

This protocol describes the assessment of compound-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[4][5][6]

Materials:

  • CEM-SS cells (or the same cell line used in the EC50 assay)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at the same density as in the EC50 assay.

  • Compound Dilution and Treatment: Prepare and add serial dilutions of the test compound to the wells as described for the EC50 assay. Include wells with untreated cells as controls.

  • Incubation: Incubate the plate for the same duration as the EC50 assay (7 days) under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_EC50 EC50 Determination (Antiviral Activity) cluster_CC50 CC50 Determination (Cytotoxicity) cluster_TI Therapeutic Index Calculation EC50_start Plate Cells EC50_treat Add Compound Dilutions EC50_start->EC50_treat EC50_infect Infect with HIV-1 EC50_treat->EC50_infect EC50_incubate Incubate (7 days) EC50_infect->EC50_incubate EC50_p24 Measure p24 Antigen EC50_incubate->EC50_p24 EC50_calc Calculate EC50 EC50_p24->EC50_calc TI_calc TI = CC50 / EC50 EC50_calc->TI_calc CC50_start Plate Cells CC50_treat Add Compound Dilutions CC50_start->CC50_treat CC50_incubate Incubate (7 days) CC50_treat->CC50_incubate CC50_mtt MTT Assay CC50_incubate->CC50_mtt CC50_calc Calculate CC50 CC50_mtt->CC50_calc CC50_calc->TI_calc

Caption: Workflow for determining the therapeutic index.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcription

Calanolides, including 10-bromomethyl-11-demethyl-12-oxo calanolide A, are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

G cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT_step 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->RT_step Integration_prep 4. Integration into Host Genome RT_step->Integration_prep Replication 5. Replication Assembly 6. Assembly Budding 7. Budding & Maturation Inhibitor 10-bromomethyl-11-demethyl- 12-oxo calanolide A (NNRTI) Inhibition Inhibition Inhibitor->Inhibition RT_enzyme HIV-1 Reverse Transcriptase RT_enzyme->Inhibition Inhibition->RT_step Blocks

Caption: NNRTI inhibition of the HIV-1 replication cycle.

References

A Head-to-Head Comparison of 12-Oxocalanolide A with Other Pyranocoumarins in Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the biological performance of 12-Oxocalanolide A against other notable pyranocoumarins, supported by experimental data.

This guide provides a comprehensive comparison of the biological activities of this compound and other prominent pyranocoumarins, focusing on their potential as therapeutic agents. The data presented is compiled from various in vitro studies, offering a quantitative basis for evaluating their relative potency and efficacy in anti-HIV, anticancer, and anti-inflammatory applications.

Anti-HIV Activity: A Clear Frontrunner in the Calanolide Family

This compound has demonstrated significant activity against the Human Immunodeficiency Virus (HIV). When compared head-to-head with its close structural relatives, costatolide and dihydrocostatolide, its performance in inhibiting viral replication and the key viral enzyme, reverse transcriptase, is notable.

CompoundAnti-HIV-1 Activity (CEM-SS Cells) EC50 (µM)HIV-1 Reverse Transcriptase Inhibition IC50 (µM)Cytotoxicity (CEM-SS Cells) IC50 (µM)Selectivity Index (SI)
(+)-12-Oxocalanolide A 0.118 ± 0.0033.529.8 ± 1.7253
Costatolide 0.038 ± 0.0072.617.8 ± 0.9468
Dihydrocostatolide 0.055 ± 0.0104.821.4 ± 1.5389
Table 1: Comparative Anti-HIV-1 Activity of Calanolides.

The data clearly indicates that while costatolide shows a slightly higher potency in cell-based assays (lower EC50), (+)-12-Oxocalanolide A maintains a strong therapeutic window, as evidenced by its high selectivity index. The selectivity index (SI), calculated as the ratio of cytotoxicity (IC50) to antiviral activity (EC50), is a critical measure of a drug's potential safety and efficacy.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the pyranocoumarins against HIV-1 reverse transcriptase was determined using a cell-free enzymatic assay. A recombinant HIV-1 reverse transcriptase enzyme is used to measure the incorporation of a radiolabeled or colorimetric substrate into a newly synthesized DNA strand, using an RNA or DNA template.

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant HIV-1 RT Recombinant HIV-1 RT Incubation at 37°C Incubation at 37°C Recombinant HIV-1 RT->Incubation at 37°C Test Compound (Pyranocoumarin) Test Compound (Pyranocoumarin) Test Compound (Pyranocoumarin)->Incubation at 37°C Reaction Buffer Reaction Buffer Reaction Buffer->Incubation at 37°C Template/Primer Template/Primer Template/Primer->Incubation at 37°C dNTPs (with labeled substrate) dNTPs (with labeled substrate) dNTPs (with labeled substrate)->Incubation at 37°C Precipitation of DNA Precipitation of DNA Incubation at 37°C->Precipitation of DNA Quantification of incorporated label Quantification of incorporated label Precipitation of DNA->Quantification of incorporated label Calculation of IC50 Calculation of IC50 Quantification of incorporated label->Calculation of IC50

Workflow of a typical HIV-1 Reverse Transcriptase Inhibition Assay.

Anticancer Activity: A Look at Decursin's Potential

CompoundCell LineAnticancer Activity IC50 (µM)
Decursin A549 (Lung Carcinoma)43.55
Decursin Doxorubicin-resistant Ovarian Cancer~55 (23 µg/mL)
Decursin Bladder Cancer (235J)50 - 100
Decursin Colon Cancer (HCT116)50 - 100
Table 2: Anticancer Activity of Decursin against various cell lines.

Decursin demonstrates moderate to potent anticancer activity across a range of cancer types. Further research is warranted to investigate the potential anticancer properties of this compound to allow for a direct comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cancer Cell Culture Cancer Cell Culture Seeding cells in 96-well plate Seeding cells in 96-well plate Cancer Cell Culture->Seeding cells in 96-well plate Test Compound (Pyranocoumarin) Test Compound (Pyranocoumarin) Incubation with Test Compound Incubation with Test Compound Test Compound (Pyranocoumarin)->Incubation with Test Compound Seeding cells in 96-well plate->Incubation with Test Compound Addition of MTT reagent Addition of MTT reagent Incubation with Test Compound->Addition of MTT reagent Incubation Incubation Addition of MTT reagent->Incubation Solubilization of Formazan Solubilization of Formazan Incubation->Solubilization of Formazan Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) Solubilization of Formazan->Absorbance Measurement (570 nm) Calculation of IC50 Calculation of IC50 Absorbance Measurement (570 nm)->Calculation of IC50

Workflow of the MTT assay for determining anticancer cytotoxicity.

Anti-inflammatory Activity: Insights from Calophyllolide

Direct comparative data on the anti-inflammatory activity of this compound is currently unavailable. However, the pyranocoumarin calophyllolide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. While a specific IC50 for nitric oxide inhibition was not provided in the reviewed studies, its ability to down-regulate key inflammatory mediators is a strong indicator of its potential.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants. This assay is often used to screen for compounds with anti-inflammatory potential.

Workflow for Griess Assay

cluster_prep Cell Culture and Stimulation cluster_assay Nitrite Measurement cluster_analysis Analysis Macrophage Cell Line (e.g., RAW 264.7) Macrophage Cell Line (e.g., RAW 264.7) Stimulation with LPS Stimulation with LPS Macrophage Cell Line (e.g., RAW 264.7)->Stimulation with LPS Treatment with Test Compound Treatment with Test Compound Stimulation with LPS->Treatment with Test Compound Collection of Supernatant Collection of Supernatant Treatment with Test Compound->Collection of Supernatant Addition of Griess Reagent Addition of Griess Reagent Collection of Supernatant->Addition of Griess Reagent Incubation Incubation Addition of Griess Reagent->Incubation Absorbance Measurement (540 nm) Absorbance Measurement (540 nm) Incubation->Absorbance Measurement (540 nm) Calculation of Nitrite Concentration Calculation of Nitrite Concentration Absorbance Measurement (540 nm)->Calculation of Nitrite Concentration Determination of % Inhibition Determination of % Inhibition Calculation of Nitrite Concentration->Determination of % Inhibition

Workflow of the Griess assay for measuring nitric oxide production.

Conclusion and Future Directions

This compound stands out as a potent anti-HIV agent with a favorable selectivity index, making it a strong candidate for further development in this therapeutic area. While direct comparative data for its anticancer and anti-inflammatory activities are lacking, the demonstrated efficacy of other pyranocoumarins like decursin and calophyllolide highlights the potential of this chemical class.

Future research should focus on conducting head-to-head in vitro and in vivo studies of this compound against other pyranocoumarins across a broader range of biological assays. This will provide a more complete picture of its therapeutic potential and help to identify the most promising candidates for clinical development. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative investigations.

Validating the Binding Mode of 12-Oxocalanolide A: A Computational Comparison with Established HIV-1 NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational validation of 12-Oxocalanolide A's interaction with HIV-1 reverse transcriptase, benchmarked against the established non-nucleoside reverse transcriptase inhibitors (NNRTIs) Nevirapine and Efavirenz. This guide provides a comparative analysis of their binding efficiencies, detailed experimental protocols for computational studies, and visual workflows to elucidate the underlying processes.

In the relentless pursuit of novel and effective antiretroviral therapies, this compound, a derivative of the natural product Calanolide A, has emerged as a potent inhibitor of HIV-1 reverse transcriptase (RT).[1] Computational studies, including molecular docking and molecular dynamics simulations, have become indispensable tools for validating the binding modes of such inhibitors, offering atomic-level insights into their interactions with the target enzyme. This guide presents a comparative analysis of the computationally predicted binding mode of this compound with that of two FDA-approved NNRTIs, Nevirapine and Efavirenz, providing a framework for its evaluation as a potential therapeutic agent.

Comparative Analysis of Binding Interactions

It is important to note that direct comparison of binding energies from different studies should be approached with caution due to variations in computational methods, force fields, and software used. However, the general range of binding energies for potent NNRTIs provides a valuable benchmark.

CompoundTargetComputational MethodPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compound HIV-1 RTMolecular Docking (Predicted)-8.0 to -10.0 (Estimated Range)Tyr181, Tyr188, Lys101, Lys103
Nevirapine HIV-1 RTMolecular Docking & MM/PBSA-7.5 to -9.5Tyr181, Tyr188, Lys101, Lys103, Val106
Efavirenz HIV-1 RTMolecular Docking & MM/PBSA-9.0 to -11.0Tyr181, Tyr188, Lys101, Leu100, Val106, Pro236

Note: The binding energy for this compound is an estimated range based on the potencies of calanolide analogs and typical binding energies of NNRTIs. The data for Nevirapine and Efavirenz are collated from multiple computational studies. The key interacting residues are based on common findings in molecular docking and structural studies of NNRTIs bound to HIV-1 RT.

Visualizing the Computational Workflow

The process of computationally validating the binding mode of a potential drug candidate like this compound involves a series of interconnected steps. The following diagram, generated using Graphviz, illustrates a typical workflow.

Computational_Drug_Design_Workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis cluster_validation Validation Target_Preparation Target Preparation (HIV-1 RT Structure) Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Target_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking Pose_Selection Binding Pose Selection Molecular_Docking->Pose_Selection MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS/AMBER) Pose_Selection->MD_Simulation Binding_Energy_Calculation Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Simulation->Binding_Energy_Calculation Result_Analysis Analysis of Results (Binding Energy, RMSD, Interactions) Binding_Energy_Calculation->Result_Analysis Comparison Comparison with Known Inhibitors (Nevirapine, Efavirenz) Result_Analysis->Comparison

A typical workflow for computational validation of a drug candidate's binding mode.

The HIV-1 Reverse Transcriptase Inhibition Pathway

This compound, like other NNRTIs, targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. The following diagram illustrates the central role of reverse transcriptase and the mechanism of its inhibition.

HIV1_RT_Inhibition_Pathway Viral_RNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->RT Binds to Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration NNRTI This compound (NNRTI) Inhibition Allosteric Inhibition NNRTI->Inhibition Inhibition->RT Acts on

Mechanism of HIV-1 RT inhibition by NNRTIs like this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are generalized protocols for molecular docking and molecular dynamics simulations, which can be adapted for studying the binding of this compound to HIV-1 RT.

Molecular Docking Protocol (using AutoDock Vina)
  • Preparation of the Receptor (HIV-1 RT):

    • Obtain the 3D structure of HIV-1 RT from the Protein Data Bank (PDB). A common choice is the structure co-crystallized with a known NNRTI (e.g., PDB ID: 1VRT).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms using software like AutoDockTools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using a molecular modeling program and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand using ADT.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) for docking. This is typically a cubic box centered on the known NNRTI binding pocket of HIV-1 RT. The size of the box should be sufficient to accommodate the ligand and allow for conformational sampling.

  • Docking Simulation:

    • Perform the docking using AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

    • The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify the most favorable binding mode.

    • Examine the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, with key residues in the NNRTI binding pocket.

Molecular Dynamics Simulation Protocol (using GROMACS)
  • System Preparation:

    • Start with the best-ranked docked complex of HIV-1 RT and this compound from the molecular docking step.

    • Choose a suitable force field (e.g., AMBER or CHARMM) for the protein and generate the topology file.

    • Generate the topology and parameter files for the ligand, often using a tool like the CGenFF server for CHARMM or antechamber for AMBER.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Place the complex in a periodic box of appropriate size and shape (e.g., cubic or dodecahedron).

    • Solvate the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done in two steps: first minimizing the solvent and ions while restraining the complex, and then minimizing the entire system.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to ensure the system reaches the desired temperature. Position restraints are often applied to the protein and ligand heavy atoms.

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature to ensure the system reaches the correct density. Position restraints are gradually released.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various properties:

      • RMSD: To assess the stability of the protein and the ligand over the simulation time.

      • RMSF (Root-Mean-Square Fluctuation): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

      • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity by averaging over multiple snapshots from the trajectory.

Conclusion

Computational studies provide a robust framework for validating the binding mode of novel drug candidates like this compound. By comparing its predicted binding characteristics with those of established drugs such as Nevirapine and Efavirenz, researchers can gain valuable insights into its potential efficacy and guide further drug development efforts. The detailed protocols and workflows presented in this guide offer a practical approach for scientists and drug development professionals to employ these powerful computational tools in the ongoing fight against HIV/AIDS.

References

Safety Operating Guide

Proper Disposal of 12-Oxocalanolide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle 12-Oxocalanolide A with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for this compound indicates that standard laboratory precautions should be observed.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves.
Eye/Face Protection Use safety glasses with side-shields.
Skin and Body Protection Wear a laboratory coat.
Respiratory Protection Ensure adequate ventilation. Avoid creating dust.

Step-by-Step Disposal Protocol

The following procedural guidance is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.

1. Hazardous Waste Determination:

The first and most critical step is to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations. Since specific regulatory data for this compound is unavailable, a conservative approach is recommended.

  • Consult your institution's Environmental Health and Safety (EHS) office. They are the definitive resource for hazardous waste determination and will provide guidance based on the chemical properties of the compound and relevant regulations.

  • Review the Safety Data Sheet (SDS). While an SDS may not provide a definitive waste code, it will contain information on physical and chemical properties, toxicity, and reactivity that are crucial for a hazardous waste assessment. The available SDS for this compound suggests it is stable and non-hazardous for transport.

  • Consider the parent compound, Calanolide A. Calanolide A, a related natural product with antiviral properties, has undergone Phase I clinical trials and has shown minimal toxicity in humans.[1][2] This suggests that this compound may also have a low hazard profile. However, this does not eliminate the need for a formal waste determination.

2. Segregation and Collection:

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the compound.

    • Do not mix with other chemical wastes unless explicitly permitted by your EHS office.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container.

    • Indicate the solvent and approximate concentration of this compound on the label.

    • Never dispose of solutions containing this compound down the drain. The SDS explicitly warns against allowing the product to enter drains.

3. Labeling:

Accurate and detailed labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Use your institution's official hazardous waste tags or labels.

  • Clearly write the full chemical name: "this compound".

  • List all components of a mixture, including solvents and their approximate percentages.

  • Indicate the potential hazards (e.g., "Caution: Investigational Compound, Handle with Care").

  • Include the date of accumulation and the name of the generating laboratory and principal investigator.

4. Storage:

Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent spills or evaporation.

  • Store in a well-ventilated area.

  • Follow compatibility guidelines to prevent storing incompatible waste streams together.

5. Disposal and Pickup:

  • Once the waste container is full or ready for disposal, arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

  • Follow all institutional procedures for requesting a waste pickup.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that all necessary safety and regulatory steps are considered.

A Start: Have this compound Waste B Consult Institutional EHS for Hazardous Waste Determination A->B C Is it Hazardous Waste? B->C D Follow Hazardous Waste Protocol: - Segregate in labeled, sealed container - Store in Satellite Accumulation Area - Arrange for EHS pickup C->D Yes E Follow Non-Hazardous Chemical Waste Protocol: - Segregate in labeled container - Arrange for institutional disposal C->E No F End: Waste Disposed Compliantly D->F E->F

Disposal Decision Workflow for this compound

Quantitative Data Summary

Currently, there is no available quantitative data regarding the ecotoxicity or specific environmental fate of this compound. For investigational compounds, it is standard practice to treat them as potentially hazardous until sufficient data is generated to classify them otherwise.

ParameterValueSource
Acute Toxicity (Oral) Data not availableN/A
Aquatic Toxicity Data not availableN/A
RCRA Waste Code Not yet assigned. Requires formal determination.N/A

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Oxocalanolide A
Reactant of Route 2
12-Oxocalanolide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.